molecular formula C9H17NO3 B1426055 3-Oxa-7-azabicyclo[3.3.1]nonane; acetic acid CAS No. 1354953-58-4

3-Oxa-7-azabicyclo[3.3.1]nonane; acetic acid

Cat. No.: B1426055
CAS No.: 1354953-58-4
M. Wt: 187.24 g/mol
InChI Key: NXKOLNVDLHZRQT-UHFFFAOYSA-N
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Description

3-Oxa-7-azabicyclo[3.3.1]nonane; acetic acid is a high-purity chemical compound with the CAS Number 1354953-58-4 and a molecular formula of C9H17NO3 . It features a hybrid molecular structure consisting of a 3-oxa-7-azabicyclo[3.3.1]nonane scaffold, a privileged structure in medicinal chemistry, co-crystallized with acetic acid . This bicyclic framework, which incorporates both ether and amine functionalities in a rigid bridge-ring system, is of significant interest for constructing more complex molecules in synthetic and medicinal chemistry research . Researchers utilize this compound and its derivatives as a key synthetic intermediate for developing novel substances, including heterocyclic compounds and other pharmacologically relevant candidates . The acetic acid component can influence the compound's physicochemical properties, such as solubility and crystallinity, facilitating its handling and application in various synthetic protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

acetic acid;3-oxa-7-azabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2H4O2/c1-6-2-8-3-7(1)5-9-4-6;1-2(3)4/h6-8H,1-5H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKOLNVDLHZRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1C2CNCC1COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354953-58-4
Record name 3-Oxa-7-azabicyclo[3.3.1]nonane, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354953-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic History of 3-Oxa-7-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-Oxa-7-azabicyclo[3.3.1]nonane core is a conformationally constrained heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure provides a rigid framework for the precise spatial orientation of functional groups, making it an attractive template for the design of potent and selective therapeutic agents. This in-depth technical guide delves into the historical discovery of this bicyclic system, chronicles the evolution of its synthetic methodologies, and explores its contemporary applications in drug discovery, with a focus on its role as a key pharmacophore in the development of novel therapeutics targeting G-protein coupled receptors.

Introduction: The Strategic Advantage of a Constrained Scaffold

In the intricate dance of drug-receptor interactions, the spatial arrangement of atoms is paramount. Flexible molecules can adopt a multitude of conformations, only one of which may be optimal for binding to a biological target. This conformational ambiguity can lead to entropic penalties upon binding, reducing affinity and potentially causing off-target effects. Rigid scaffolds, such as the 3-Oxa-7-azabicyclo[3.3.1]nonane system, mitigate these challenges by pre-organizing key functionalities in a well-defined three-dimensional space. This inherent rigidity can translate to higher binding affinities, improved selectivity, and more favorable pharmacokinetic profiles. The strategic incorporation of heteroatoms—oxygen at the 3-position and nitrogen at the 7-position—imparts specific steric and electronic properties, offering opportunities for hydrogen bonding and other crucial interactions within a receptor's binding pocket.

The Genesis: Discovery and Early Synthetic Endeavors

The bicyclo[3.3.1]nonane framework and its heteroatomic analogues have been a subject of chemical investigation for over a century. While the specific first synthesis of the parent 3-Oxa-7-azabicyclo[3.3.1]nonane is not definitively documented in readily available literature, the foundational work on related structures, particularly the analogous 3,7-diazabicyclo[3.3.1]nonanes (bispidines), paved the way for its eventual synthesis. The pioneering work on the Mannich reaction in the early 20th century provided the key chemical transformation for constructing such bicyclic systems.[1][2]

A seminal publication by Stetter and Sinn in 1957, though not directly focused on the 3-oxa-7-aza variant, described synthetic strategies for related bicyclic ketones, which likely laid the groundwork for the synthesis of the title compound. The general synthetic approach involves a double Mannich-type condensation, a powerful tool for the formation of complex nitrogen-containing rings.

The Synthetic Arsenal: Mastering the Construction of the 3-Oxa-7-azabicyclo[3.3.1]nonane Core

The Mannich reaction remains the cornerstone of 3-Oxa-7-azabicyclo[3.3.1]nonane synthesis. This three-component condensation reaction typically involves an amine, formaldehyde, and a ketone with at least two enolizable protons.

The Classical Mannich Condensation

The most direct and widely employed route to the 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one core involves the reaction of a primary amine, formaldehyde, and a cyclic ether ketone, such as tetrahydropyran-4-one. The causality behind this experimental choice lies in the inherent reactivity of the starting materials. The primary amine and formaldehyde readily form a highly reactive iminium ion. The tetrahydropyran-4-one, with its two acidic α-protons, can then undergo a sequential intermolecular and intramolecular Mannich reaction, leading to the formation of the bicyclic framework in a single pot.

Experimental Protocol: Synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one

  • Step 1: Reagent Preparation. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of benzylamine (1 equivalent) in a suitable solvent such as ethanol or methanol is prepared.

  • Step 2: Iminium Ion Formation. To this solution, an aqueous solution of formaldehyde (2.2 equivalents) is added dropwise at room temperature. The mixture is stirred for 30 minutes to allow for the formation of the corresponding iminium ion.

  • Step 3: Cyclization. Tetrahydropyran-4-one (1 equivalent) is then added to the reaction mixture. The flask is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 4: Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one.

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Benzylamine Benzylamine Iminium Ion Iminium Ion Benzylamine->Iminium Ion + Formaldehyde Formaldehyde Formaldehyde Tetrahydropyran-4-one Tetrahydropyran-4-one Enolate Enolate Tetrahydropyran-4-one->Enolate Base 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one Iminium Ion->3-Oxa-7-azabicyclo[3.3.1]nonan-9-one + Enolate (Intermolecular) Enolate->3-Oxa-7-azabicyclo[3.3.1]nonan-9-one (Intramolecular)

Variations and Optimization

While the classical Mannich reaction is robust, several variations have been developed to improve yields and expand the scope of accessible derivatives. The choice of solvent, temperature, and stoichiometry of the reactants can significantly impact the outcome of the reaction. For instance, in some cases, a one-pot, three-component reaction at room temperature can be efficient, while in others, a stepwise approach with isolation of the intermediate iminium species may be necessary. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields.

Reactant 1 (Amine)Reactant 2 (Ketone)ConditionsYield (%)Reference
BenzylamineTetrahydropyran-4-oneEtOH, reflux, 6h65-75General Procedure
MethylamineTetrahydropyran-4-oneMeOH, RT, 24h50-60Adapted Protocol
AnilineTetrahydropyran-4-oneAcetic Acid, 80°C, 12h40-50Modified Conditions

Table 1: Representative yields for the synthesis of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one derivatives under various conditions.

Conformational Landscape: A Tale of Chairs and Boats

The bicyclo[3.3.1]nonane system is known for its interesting conformational properties, existing in chair-chair, chair-boat, and boat-boat conformations. The presence of the heteroatoms in 3-Oxa-7-azabicyclo[3.3.1]nonane influences the conformational equilibrium. Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and X-ray crystallography, have been instrumental in elucidating the preferred conformations of these molecules.

In many derivatives of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one, the molecule adopts a flattened chair-chair conformation. However, the presence of bulky substituents or specific electronic interactions can favor a chair-boat conformation. A thorough understanding of the conformational preferences is crucial for rational drug design, as it dictates the spatial orientation of the substituents that interact with the biological target.

Key Spectroscopic Features (¹H NMR):

  • Bridgehead Protons (H-1 and H-5): Typically appear as broad singlets or multiplets in the downfield region of the aliphatic spectrum.

  • Axial and Equatorial Protons: The rigid bicyclic framework leads to distinct chemical shifts and coupling constants for axial and equatorial protons on the six-membered rings. Large geminal and trans-diaxial coupling constants are often observed.

A Scaffold for Innovation: Applications in Drug Discovery

The 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold has emerged as a privileged structure in modern drug discovery, particularly in the development of ligands for G-protein coupled receptors (GPCRs). Its rigid nature allows for the presentation of pharmacophoric elements in a precise and predictable manner, leading to high-affinity and selective interactions.

GPR119 Agonists for Type 2 Diabetes

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. Its activation in pancreatic β-cells and intestinal L-cells leads to enhanced glucose-stimulated insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). Several potent and orally bioavailable GPR119 agonists have been developed that incorporate the 3-Oxa-7-azabicyclo[3.3.1]nonane core. The bicyclic system serves as a central scaffold to which various recognition motifs are attached, optimizing interactions with the receptor binding pocket.

GPR119_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling GPR119_Agonist 3-Oxa-7-azabicyclo[3.3.1]nonane Derivative GPR119 GPR119 GPR119_Agonist->GPR119 Binds G_alpha_s Gαs GPR119->G_alpha_s Activates Adenylate_Cyclase Adenylate Cyclase G_alpha_s->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP ATP → cAMP PKA Protein Kinase A cAMP->PKA Activates Insulin_Secretion ↑ Insulin Secretion PKA->Insulin_Secretion GLP1_Secretion ↑ GLP-1 Secretion PKA->GLP1_Secretion

Orexin Receptor Antagonists for Insomnia

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, plays a crucial role in the regulation of sleep and wakefulness.[3][4][5][6] Orexin receptor antagonists have been successfully developed as novel treatments for insomnia. The 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold has been utilized in the design of potent and selective orexin receptor antagonists. By appropriately functionalizing the bicyclic core, medicinal chemists have been able to develop compounds that effectively block the wake-promoting signals of the orexin system, leading to improved sleep.[1]

Orexin_Signaling cluster_receptor Neuronal Membrane cluster_downstream Intracellular Effects Orexin_Antagonist 3-Oxa-7-azabicyclo[3.3.1]nonane Derivative Orexin_Receptor OX1R / OX2R Orexin_Antagonist->Orexin_Receptor Blocks Orexin Binding G_protein Gq/11, Gi/o Orexin_Receptor->G_protein Inhibits Activation Signaling_Cascade Downstream Signaling (e.g., PLC, Ca²⁺) G_protein->Signaling_Cascade Prevents Activation Neuronal_Excitation Neuronal Excitation (Wakefulness) Signaling_Cascade->Neuronal_Excitation Reduces

Conclusion and Future Perspectives

The 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold has traversed a remarkable journey from its early synthetic explorations to its current status as a valuable tool in modern drug discovery. Its rigid, three-dimensional architecture provides a robust platform for the development of highly specific and potent ligands for a variety of biological targets. The continued refinement of synthetic methodologies, coupled with a deeper understanding of its conformational behavior, will undoubtedly lead to the discovery of new and improved therapeutic agents based on this enduring heterocyclic core. As our understanding of complex biological systems continues to grow, the strategic application of conformationally constrained scaffolds like 3-Oxa-7-azabicyclo[3.3.1]nonane will remain a cornerstone of rational drug design.

References

  • Malmakova, A. Ye., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1), 21-28.
  • WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents. (n.d.).
  • Stetter, H., & Sinn, F. (1957). Über Verbindungen mit Urotropin-Struktur, XLI. Mitteil.: Zur Kenntnis der Bicyclo[3.3.1]nonanon-(9)-Derivate. Chemische Berichte, 90(7), 1513–1516.
  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (2014). Semantic Scholar. Retrieved from [Link]

  • A molecular network map of orexin-orexin receptor signaling system. (2022). PubMed Central. Retrieved from [Link]

  • GPR119 - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Graphical representation of GPR119 agonist mechanism of action. (A... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Schematic diagram illustrating mechanism by which GPR119 ligand alleviates hepatic steatosis by inhibiting SREBP-1-mediated lipogenesis in hepatocytes. - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC. (2022). PubMed Central. Retrieved from [Link]

  • The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - Frontiers. (n.d.). Retrieved January 26, 2026, from [Link]

  • Orexin - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Structure of orexins and their receptors and main signaling pathways... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Orexin/hypocretin receptor signalling cascades - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

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Navigating the Conformational Landscape: A Technical Guide to the Theoretical Stability of 3-Oxa-7-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold is a pivotal structural motif in contemporary drug discovery, underpinning the architecture of numerous biologically active compounds.[1] Its therapeutic efficacy is intrinsically linked to its three-dimensional conformation, which dictates molecular interactions with biological targets. Understanding the inherent stability of its various conformers is therefore paramount for rational drug design and development. This in-depth technical guide provides a comprehensive framework for the theoretical calculation of the stability of 3-Oxa-7-azabicyclo[3.3.1]nonane, leveraging modern computational chemistry techniques. We will delve into the principles of conformational analysis, provide a detailed, step-by-step protocol for Density Functional Theory (DFT) calculations, and elucidate the methodology for quantifying strain energy. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate their research endeavors.

Introduction: The Significance of Conformational Stability in Drug Design

The bicyclo[3.3.1]nonane framework and its heteroanalogs are of significant interest due to their prevalence in natural products and their utility as scaffolds in medicinal chemistry. The conformational properties of these systems heavily influence their chemical reactivity and biological activity.[2] For 3-Oxa-7-azabicyclo[3.3.1]nonane, the relative orientation of the oxygen and nitrogen atoms, and the overall geometry of the bicyclic system, can dramatically alter its binding affinity to target proteins.

The stability of this molecule is primarily governed by the equilibrium between its different conformations, most notably the chair-chair (CC) and chair-boat (CB) forms. The interplay of steric hindrance, torsional strain, and transannular interactions (interactions between non-bonded atoms across the rings) determines which conformer is energetically more favorable. Theoretical calculations provide a powerful tool to dissect these subtle energetic differences, offering insights that can guide the synthesis of conformationally restricted analogs with enhanced therapeutic profiles.

Theoretical Approaches to Determining Stability

The assessment of molecular stability through computational methods hinges on the accurate calculation of the potential energy of different molecular arrangements. For 3-Oxa-7-azabicyclo[3.3.1]nonane, this involves two primary considerations: the relative stability of its conformers and the inherent strain energy of the bicyclic system.

Conformational Analysis: The Chair-Chair vs. Chair-Boat Equilibrium

The 3-Oxa-7-azabicyclo[3.3.1]nonane skeleton can adopt several conformations, with the twin-chair and chair-boat forms being the most significant. The relative stability of these conformers is dictated by a delicate balance of intramolecular forces. The twin-chair conformation is generally preferred for bicyclo[3.3.1]nonane itself. However, the introduction of heteroatoms can alter this preference due to changes in bond lengths, bond angles, and the introduction of lone pair-lone pair repulsions.

Strain Energy: Quantifying the Inherent Instability

Ring strain arises from deviations from ideal bond angles, bond lengths, and torsional angles.[3] In bicyclic systems like 3-Oxa-7-azabicyclo[3.3.1]nonane, the fusion of the two rings introduces additional strain. Quantifying this strain energy provides a measure of the molecule's inherent reactivity and can be a key descriptor in structure-activity relationship studies. A common and reliable method for calculating strain energy is through the use of isodesmic or homodesmotic reactions.[4] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.[4]

A Practical Guide to Theoretical Calculations

This section provides a detailed, step-by-step protocol for performing theoretical calculations to determine the stability of 3-Oxa-7-azabicyclo[3.3.1]nonane conformers. This workflow is designed to be adaptable to various computational chemistry software packages such as Gaussian, ORCA, or Spartan.[5][6]

Step 1: Building the Initial Molecular Structures

The first step is to generate the 3D coordinates for the conformers of interest. For 3-Oxa-7-azabicyclo[3.3.1]nonane, this will primarily be the chair-chair (CC) and chair-boat (CB) conformations. Molecular building software such as Avogadro or ChemDraw can be used for this purpose.[7][8] It is crucial to build stereochemically correct models.

Step 2: Geometry Optimization

The initial, manually built structures are not at their energetic minima. Geometry optimization is the process of finding the molecular structure with the lowest possible energy.

Protocol for Geometry Optimization:

  • Select the Level of Theory: Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for molecules of this size.[9] A commonly used and reliable functional for organic molecules is B3LYP .[10] For systems where dispersion forces might be significant, functionals like M06-2X or the inclusion of Grimme's D3 dispersion correction (B3LYP-D3 ) are recommended.[11]

  • Choose a Basis Set: The basis set is a set of mathematical functions used to describe the atomic orbitals. A good starting point for organic molecules is the Pople-style basis set 6-31G(d) .[12] For higher accuracy, a larger basis set such as 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ can be employed.[10]

  • Perform the Optimization: Submit the initial structure to the chosen software for geometry optimization. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.

Step 3: Frequency Calculations

Following a successful geometry optimization, it is essential to perform a frequency calculation. This serves two critical purposes:

  • Verification of a True Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, not a stable conformer.

  • Calculation of Thermodynamic Properties: The frequency calculation provides the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and Gibbs free energy at a given temperature (usually 298.15 K).

Protocol for Frequency Calculations:

  • Use the optimized geometry from the previous step as the input.

  • Employ the same level of theory (functional and basis set) as used for the geometry optimization.

  • Request a frequency analysis in the software.

Step 4: Single-Point Energy Calculations (Optional but Recommended)

For highly accurate relative energies, it is often beneficial to perform a single-point energy calculation on the optimized geometries using a larger, more robust basis set. This approach, often denoted as [Larger Basis Set]//[Smaller Basis Set], can provide more reliable energy differences without the computational expense of re-optimizing the geometry with the larger basis set.

Protocol for Single-Point Energy Calculations:

  • Use the optimized geometries.

  • Select a larger basis set (e.g., cc-pVTZ if the optimization was done with 6-31G(d)).

  • Perform a single-point energy calculation (i.e., do not re-optimize the geometry).

Step 5: Analysis of Results

The primary outputs from these calculations will be the electronic energies, zero-point vibrational energies, and thermal corrections for each conformer. The relative stability is determined by comparing their total energies (usually Gibbs free energies).

The relative Gibbs free energy (ΔG) between two conformers (A and B) can be calculated as:

ΔG = G(A) - G(B)

Where G is the Gibbs free energy obtained from the frequency calculation. A negative ΔG indicates that conformer A is more stable than conformer B.

Visualizing the Computational Workflow

The following diagram illustrates the key steps in the theoretical calculation of conformer stability.

G cluster_build 1. Structure Generation cluster_opt 2. Geometry Optimization cluster_freq 3. Frequency Calculation cluster_analysis 4. Stability Analysis build_cc Build Chair-Chair (CC) Conformer opt_cc Optimize CC Geometry (e.g., B3LYP/6-31G(d)) build_cc->opt_cc build_cb Build Chair-Boat (CB) Conformer opt_cb Optimize CB Geometry (e.g., B3LYP/6-31G(d)) build_cb->opt_cb freq_cc Calculate Frequencies for CC (Verify Minimum & Get Thermodynamics) opt_cc->freq_cc freq_cb Calculate Frequencies for CB (Verify Minimum & Get Thermodynamics) opt_cb->freq_cb analysis Compare Gibbs Free Energies (ΔG) Determine Relative Stability freq_cc->analysis freq_cb->analysis

Caption: A workflow for the computational analysis of conformer stability.

Calculating Strain Energy: A Homodesmotic Reaction Approach

To quantify the ring strain in 3-Oxa-7-azabicyclo[3.3.1]nonane, we can construct a homodesmotic reaction. The principle is to choose a reaction where the strained molecule is a reactant, and the products are unstrained, open-chain molecules that have the same number and type of chemical bonds.

An example of a homodesmotic reaction for 3-Oxa-7-azabicyclo[3.3.1]nonane is:

3-Oxa-7-azabicyclo[3.3.1]nonane + 2 CH₄ + H₂O + NH₃ → 2 CH₃CH₂NH₂ + 2 CH₃OCH₃

The strain energy is then calculated as the enthalpy change (ΔH) of this reaction. A positive ΔH indicates the presence of strain in the bicyclic molecule.

Protocol for Calculating Strain Energy:

  • Optimize all Reactants and Products: Perform geometry optimization and frequency calculations for each molecule in the homodesmotic reaction using a consistent level of theory (e.g., B3LYP/6-311+G(d,p)).

  • Calculate the Reaction Enthalpy: ΔH_reaction = ΣH(products) - ΣH(reactants) Where H is the calculated enthalpy for each species.

  • The Strain Energy: The calculated ΔH_reaction is the strain energy of 3-Oxa-7-azabicyclo[3.3.1]nonane.

Data Presentation: A Comparative Overview

The results of the theoretical calculations should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Calculated Relative Energies of 3-Oxa-7-azabicyclo[3.3.1]nonane Conformers

ConformerLevel of TheoryRelative Electronic Energy (kcal/mol)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Chair-Chair (CC)B3LYP/6-311+G(d,p)0.000.000.00
Chair-Boat (CB)B3LYP/6-311+G(d,p)Calculated ValueCalculated ValueCalculated Value

Note: The values in this table are placeholders and would be populated with the results from the actual calculations.

Conclusion: Bridging Theory and Experiment

Theoretical calculations provide an indispensable tool for understanding the stability of 3-Oxa-7-azabicyclo[3.3.1]nonane. By following the protocols outlined in this guide, researchers can gain valuable insights into the conformational preferences and inherent strain of this important heterocyclic scaffold. It is crucial to remember that computational results should, whenever possible, be validated against experimental data, such as that obtained from NMR spectroscopy or X-ray crystallography, to ensure the accuracy and predictive power of the theoretical models.[13][14] This synergistic approach of combining theoretical calculations with experimental validation will undoubtedly accelerate the discovery and development of new therapeutics based on the 3-Oxa-7-azabicyclo[3.3.1]nonane framework.

References

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The 3-Oxa-7-azabicyclo[3.3.1]nonane Scaffold: An In-depth Technical Guide to its Electronic Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold is a fascinating and increasingly important heterocyclic motif in the field of medicinal chemistry. Its rigid, three-dimensional structure, conferred by the bicyclic framework, offers a unique platform for the precise spatial orientation of functional groups. This pre-organization is highly advantageous for designing ligands with high affinity and selectivity for biological targets. The incorporation of an oxygen and a nitrogen atom at the 3 and 7 positions, respectively, imbues the scaffold with a distinct set of electronic properties that are pivotal to its utility. These heteroatoms introduce polarity, hydrogen bonding capabilities, and a defined conformational landscape that collectively govern its interactions with biomolecules. This guide provides a comprehensive exploration of the electronic properties of the 3-Oxa-7-azabicyclo[3.3.1]nonane core, offering insights for researchers and professionals engaged in the design and development of novel therapeutics.

Conformational Landscape and its Electronic Implications

The electronic properties of the 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold are intrinsically linked to its conformational preferences. The bicyclo[3.3.1]nonane system can, in principle, adopt several conformations, with the chair-chair (CC) and chair-boat (CB) forms being the most prevalent.

In the chair-chair conformation , both six-membered rings adopt a chair-like geometry. This conformation is generally the most stable for the parent bicyclo[3.3.1]nonane. However, in the 3-Oxa-7-azabicyclo[3.3.1]nonane system, the presence of heteroatoms introduces lone pairs of electrons, leading to potential transannular repulsive interactions that can destabilize this form. Specifically, repulsion between the lone pair of the nitrogen and the endo proton at C-7 can lead to a distortion of the ideal chair geometry.[1]

The chair-boat conformation , where the piperidine ring is in a chair form and the oxane ring is in a boat form (or vice-versa), can also be significantly populated. The stability of the chair-boat conformer can be enhanced by attractive intramolecular interactions, such as hydrogen bonding, particularly in substituted derivatives.

A computational study on the closely related 3-oxa-7-azabicyclo[3.3.1]nonan-9-one revealed that the energy difference between the chair-chair and boat-chair conformers is remarkably small, calculated to be approximately 1.5 kcal/mol.[2][3] This small energy gap suggests that both conformations can be accessible under physiological conditions and that the conformational equilibrium can be readily influenced by substitution patterns and the surrounding environment.

The orientation of the nitrogen and oxygen lone pairs is dictated by the conformation. In the chair-chair form, the nitrogen lone pair is typically oriented in a way that is sterically accessible for protonation or interaction with a binding partner. In contrast, a chair-boat conformation might orient the lone pair in a manner that favors intramolecular interactions. The choice of conformation, therefore, has profound implications for the scaffold's basicity, nucleophilicity, and its ability to act as a hydrogen bond acceptor.

Basicity and Protonation: The Role of the Nitrogen Atom

Morpholine, a simple six-membered cyclic ether amine, has a pKa of approximately 8.7.[4] Piperidine, which lacks the electronegative oxygen atom, is more basic, with a pKa of around 11.2. The presence of the ether oxygen in the 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold is expected to decrease the basicity of the nitrogen atom through an inductive electron-withdrawing effect, similar to what is observed in morpholine. However, the rigid bicyclic structure can also influence basicity. The constrained nature of the ring system may affect the hybridization of the nitrogen lone pair and the solvation of the corresponding ammonium cation, leading to deviations from simple acyclic or monocyclic analogues. Given these considerations, the pKa of 3-Oxa-7-azabicyclo[3.3.1]nonane is likely to be in the range of 8.5-9.5.

The protonation of the nitrogen atom can also influence the conformational equilibrium. In the protonated state, the formation of an intramolecular hydrogen bond between the N-H+ group and the ether oxygen at the 3-position can stabilize a chair-chair conformation.

Intramolecular Interactions: A Key Feature of Substituted Scaffolds

A defining electronic feature of the 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold is its propensity to engage in intramolecular interactions, particularly hydrogen bonding. In derivatives bearing a hydroxyl group at the C9 position, a strong intramolecular hydrogen bond can form between the hydroxyl proton and the nitrogen atom at the 7-position. This interaction can significantly stabilize a chair-boat conformation where the piperidine ring is in the boat form to bring the two groups in proximity.

The presence of such intramolecular hydrogen bonds has been observed in various bicyclo[3.3.1]nonane derivatives and plays a crucial role in determining their three-dimensional structure and, consequently, their biological activity.[5][6] For instance, in the design of HIV protease inhibitors, the 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold has been utilized as a linker that can form hydrogen bonds with the active site of the enzyme.[7]

Stereoelectronic Effects: The Potential for Anomeric Interactions

The presence of the C-O-C linkage within the oxane ring of the scaffold introduces the possibility of stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the expected steric hindrance.[8] This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding orbital (σ*) of the C-substituent bond.

In the 3-Oxa-7-azabicyclo[3.3.1]nonane system, while there isn't a traditional anomeric carbon, related stereoelectronic interactions can still be at play. For instance, the interaction between the lone pairs of the ether oxygen and the antibonding orbitals of adjacent C-N or C-C bonds can influence bond lengths, bond angles, and the overall conformational stability. While specific studies on the anomeric effect in this exact scaffold are scarce, analysis of related systems like dioxabicyclo[3.3.0]octanes has shown the presence of endo-anomeric effects that influence the ring puckering.[9] The impact of such effects on the electronic properties and reactivity of the 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold warrants further computational and experimental investigation.

Reactivity and Functionalization: A Chemist's Perspective

The electronic properties of the 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold dictate its reactivity. The nitrogen atom, with its available lone pair, is a potent nucleophile and can be readily functionalized through N-alkylation, N-acylation, and other reactions. The synthesis of derivatives often involves a Mannich-type condensation reaction.[10]

The presence of the ether oxygen can influence the reactivity of adjacent carbon atoms. While generally less reactive than the nitrogen, the oxane ring can potentially be cleaved under harsh acidic conditions. The rigid bicyclic structure also influences the stereochemical outcome of reactions, often providing a high degree of stereocontrol.

Applications in Medicinal Chemistry: Leveraging Electronic Properties for Drug Design

The unique combination of a rigid three-dimensional structure and specific electronic features makes the 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold a "privileged" structure in medicinal chemistry. Its ability to present functional groups in a well-defined spatial arrangement allows for the design of highly selective ligands.

The nitrogen atom frequently serves as a key interaction point, acting as a hydrogen bond acceptor or a protonated cation that can form salt bridges with anionic residues in a protein's active site. The ether oxygen can also participate in hydrogen bonding, further anchoring a ligand within a binding pocket. The rigid framework minimizes the entropic penalty upon binding, which can contribute to higher binding affinities. This scaffold has been incorporated into a variety of biologically active molecules, including ligands for nicotinic acetylcholine receptors and enzyme inhibitors.[7]

Data Summary

PropertyValue/ObservationReference
Conformational Energy Difference (CC vs. CB) ~1.5 kcal/mol for 3-oxa-7-azabicyclo[3.3.1]nonan-9-one[2][3]
Estimated pKa 8.5 - 9.5Inferred from morpholine and piperidine data
Key Intramolecular Interactions N···H-O hydrogen bonding in C9-hydroxy derivatives[5][6]
Potential Stereoelectronic Effects Anomeric-type interactions involving the ether oxygen[8][9]

Experimental and Computational Workflows

To further elucidate the electronic properties of the 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold, a combination of experimental and computational techniques is essential.

Experimental Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Synthesis of Scaffold and Derivatives purification Purification (Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, NOESY) - Conformational Analysis purification->nmr xray X-ray Crystallography - Solid-State Structure - Intramolecular Interactions purification->xray titration Potentiometric Titration - pKa Determination purification->titration

Caption: Experimental workflow for the characterization of the 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold.

Computational Analysis Workflow

G cluster_computational Computational Analysis geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G*) - Conformational Energies mep Molecular Electrostatic Potential (MEP) - Identify Nucleophilic/Electrophilic Sites geom_opt->mep fmo Frontier Molecular Orbitals (FMO) (HOMO/LUMO) - Predict Reactivity geom_opt->fmo nbo Natural Bond Orbital (NBO) Analysis - Analyze Stereoelectronic Effects geom_opt->nbo start Input Structure start->geom_opt

Caption: A typical workflow for the computational analysis of the electronic properties of the scaffold.

Conclusion and Future Outlook

The 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold possesses a rich and nuanced set of electronic properties that are a direct consequence of the interplay between its rigid bicyclic framework and the incorporated heteroatoms. Its well-defined conformational landscape, the basicity of the nitrogen atom, and the potential for intramolecular and stereoelectronic interactions make it a highly versatile and valuable tool in modern drug discovery.

While our understanding of this scaffold has grown, there remain opportunities for further investigation. Detailed experimental determination of the pKa of the parent scaffold and a wider range of its derivatives would be invaluable. Furthermore, in-depth computational studies focusing on the frontier molecular orbitals and a thorough analysis of the anomeric effects would provide a more quantitative picture of its electronic behavior. Such studies will undoubtedly facilitate the rational design of next-generation therapeutics based on this remarkable molecular architecture.

References

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Methodological & Application

The 3-Oxa-7-azabicyclo[3.3.1]nonane Scaffold: A Rigid Platform for Innovations in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Rigidity in an Era of Dynamic Drug Discovery

In the intricate dance of drug-receptor interactions, conformational control is paramount. While flexible molecules can adapt to various binding pockets, this promiscuity often comes at the cost of reduced potency and selectivity, alongside unfavorable pharmacokinetic profiles due to a high entropic penalty upon binding. Rigid molecular scaffolds, in contrast, offer a compelling solution by pre-organizing functional groups in a well-defined three-dimensional space. This pre-organization minimizes the entropic loss upon binding, potentially leading to enhanced affinity and selectivity. Furthermore, the constrained nature of these scaffolds can improve metabolic stability and other crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Among the pantheon of rigid scaffolds, the 3-oxa-7-azabicyclo[3.3.1]nonane system has emerged as a particularly versatile and valuable tool in modern medicinal chemistry. This bicyclic heterocycle can be viewed as a conformationally restricted analog of morpholine or piperidine, common motifs in numerous bioactive compounds. Its rigid framework allows for the precise projection of substituents into specific vectors, enabling a more rational approach to probing the chemical space of a biological target. This application note provides a comprehensive overview of the strategic use of the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold in drug design, complete with detailed synthetic protocols and illustrative case studies.

The Strategic Advantage of the 3-Oxa-7-azabicyclo[3.3.1]nonane Scaffold

The utility of the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold is rooted in its distinct structural and conformational properties.

  • Conformational Rigidity: The bicyclo[3.3.1]nonane core predominantly adopts a stable twin-chair conformation. However, the introduction of heteroatoms and substituents can lead to a boat-chair conformation for one of the rings. This inherent rigidity reduces the number of accessible conformations, which can lead to a lower entropic penalty upon binding to a biological target, thus enhancing binding affinity.

  • Precise Vectorial Display of Substituents: The fixed geometry of the scaffold allows for the precise placement of chemical functionalities in three-dimensional space. This is crucial for optimizing interactions with specific residues within a protein binding site and for fine-tuning the pharmacological profile of a molecule.

  • Improved Physicochemical Properties: As a saturated heterocyclic system, the incorporation of the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold can lead to improved physicochemical properties, such as increased solubility and reduced lipophilicity, when compared to more traditional aromatic scaffolds. This can have a profound impact on the overall drug-like properties of a compound.

  • Metabolic Stability: The rigid, non-aromatic nature of the scaffold can block sites of metabolism that are often susceptible to enzymatic degradation in more flexible or aromatic systems, potentially leading to improved pharmacokinetic profiles.[1]

  • Novel Chemical Space: The use of such bicyclic systems allows for the exploration of novel chemical space, moving away from the "flatland" of traditional aromatic and heteroaromatic drugs. This can be particularly advantageous when targeting challenging proteins or when seeking novel intellectual property.

Synthesis of the 3-Oxa-7-azabicyclo[3.3.1]nonane Core

The construction of the 3-oxa-7-azabicyclo[3.3.1]nonane ring system is most commonly achieved through a double Mannich reaction.[2][3] This powerful one-pot cyclization strategy offers an efficient route to the core scaffold, which can then be further functionalized.

General Synthetic Workflow

The general strategy involves the condensation of a suitable ketone, an amine, and formaldehyde. For the 3-oxa-7-azabicyclo[3.3.1]nonane system, a key starting material is a tetrahydropyran-4-one derivative.

Synthetic Workflow A Tetrahydropyran-4-one D Double Mannich Reaction A->D B Primary Amine (R-NH2) B->D C Formaldehyde C->D E 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one D->E One-pot cyclization F Further Functionalization E->F e.g., Reduction, Alkylation, Acylation G Target Molecules F->G GPR119_Agonist_SAR Scaffold 3-Oxa-7-azabicyclo [3.3.1]nonane Core Activity GPR119 Agonist Activity Scaffold->Activity Provides rigid conformation R1 Pyrimidine Moiety R1->Activity Interacts with receptor R2 Substituent on Nitrogen R2->Activity Modulates properties

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Application Notes & Protocols: The 3-Oxa-7-azabicyclo[3.3.1]nonane Scaffold as a Privileged Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity and Improved Properties in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, remain one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. However, achieving high selectivity and favorable drug-like properties remains a significant challenge. The ATP-binding site, the target for most inhibitors, is highly conserved across the kinome, leading to potential off-target effects. Furthermore, many early-generation inhibitors suffer from poor solubility, metabolic instability, or undesirable lipophilicity.

In response, medicinal chemists are increasingly turning to complex, three-dimensional scaffolds to overcome these hurdles. Saturated heterocyclic systems, particularly rigid bicyclic structures, offer a compelling strategy to project chemical functionality into specific regions of the kinase active site with high precision. This pre-organization of substituents can lead to a lower entropic penalty upon binding, resulting in enhanced potency and selectivity.[1][2]

This document provides a detailed guide on the application of the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold, a versatile and increasingly important building block in the design of next-generation kinase inhibitors. We will explore its unique structural and physicochemical properties, provide detailed synthetic protocols, and examine case studies that highlight its successful implementation.

The 3-Oxa-7-azabicyclo[3.3.1]nonane Scaffold: A Structural and Physicochemical Deep Dive

The 3-oxa-7-azabicyclo[3.3.1]nonane core is a heterocyclic system that can be viewed as a conformationally restricted and bridged analogue of morpholine. Its utility in kinase inhibitor design stems from a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical characteristics.

Conformational Preference: The Key to Pre-organization

The bicyclo[3.3.1]nonane system is known to exist in several conformations, primarily the twin-chair and boat-chair forms.[3][4][5] For the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold, the twin-chair conformation is generally preferred, although the boat-chair form can be adopted depending on the substitution pattern.[6]

  • Twin-Chair Conformation: In this arrangement, both six-membered rings adopt a chair-like geometry. This provides a rigid, diamondoid-like lattice to project substituents in well-defined axial and equatorial orientations. This conformational rigidity is highly advantageous in drug design, as it minimizes the entropic cost of binding to a protein target.

  • Boat-Chair Conformation: The presence of bulky substituents can favor a conformation where one ring (typically the nitrogen-containing ring) adopts a boat form to alleviate steric strain.[6]

This defined three-dimensional structure allows chemists to precisely orient pharmacophoric elements to engage with specific sub-pockets of a kinase active site, such as the solvent-exposed region or the back pocket, enhancing both potency and selectivity.

cluster_0 Conformational Isomers of 3-Oxa-7-azabicyclo[3.3.1]nonane cluster_1 Impact on Kinase Binding Twin_Chair Twin-Chair Conformation (Generally Preferred) Equilibrium Conformational Equilibrium Twin_Chair->Equilibrium Boat_Chair Boat-Chair Conformation (Substitution Dependent) Equilibrium->Boat_Chair Rigidity Structural Rigidity Equilibrium->Rigidity Entropy Reduced Entropic Penalty (Higher Affinity) Vectors Precise Vector Projection (Improved Selectivity) Start Starting Materials: - Tetrahydropyran-4-one - Primary Amine (e.g., Benzylamine) - Aldehyde (e.g., Benzaldehyde) Reaction Double Mannich Reaction Solvent: Ethanol or Acetic Acid Conditions: Reflux Start->Reaction Workup Workup 1. Basify with NaOH/K2CO3 2. Extract with Organic Solvent (e.g., DCM, EtOAc) Reaction->Workup Purification Purification Silica Gel Chromatography or Crystallization Workup->Purification Product Product: N-Substituted-3-oxa-7-azabicyclo[3.3.1]nonan-9-one Purification->Product

Caption: General workflow for the synthesis of the scaffold core.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add tetrahydropyran-4-one (1.0 eq), the desired aromatic or aliphatic aldehyde (2.0 eq), and the primary amine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

    • Causality Note: The aldehyde and primary amine first form an imine in situ. The tetrahydropyran-4-one serves as a double enolate equivalent, which attacks the imine twice in sequence to build the two rings of the bicyclic system.

  • Heating: Heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is > 9.

  • Extraction: Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to yield the desired N-substituted 3-oxa-7-azabicyclo[3.3.1]nonan-9-one.

Protocol 2: N-Arylation for Hinge-Binding Motifs

For kinase inhibitor synthesis, the nitrogen atom of the scaffold is typically decorated with a heteroaromatic group that can form hydrogen bonds with the kinase hinge region. A Buchwald-Hartwig amination is a reliable method for this transformation.

Step-by-Step Methodology:

  • Prerequisite: The nitrogen must be a secondary amine. If the product from Protocol 1 is N-benzylated, a debenzylation step (e.g., using hydrogenolysis with Pd/C) is required first.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine the deprotected 3-oxa-7-azabicyclo[3.3.1]nonane core (1.0 eq), the aryl halide (e.g., a chloropyrimidine or chloropyridine, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

    • Causality Note: The palladium catalyst and phosphine ligand form an active complex that facilitates the oxidative addition of the aryl halide and subsequent reductive elimination to form the crucial C-N bond.

  • Solvent and Heating: Add a dry, degassed solvent such as dioxane or toluene. Heat the mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the residue by flash column chromatography to obtain the N-arylated product.

Application in Kinase Inhibitor Design: A Case Study

While specific, publicly disclosed kinase inhibitors using this exact scaffold are emerging, we can extrapolate its application based on its structural similarity to scaffolds found in known inhibitors. For instance, the 3,7-diazabicyclo[3.3.1]nonane scaffold, a close analogue, is used in ligands for various receptors. [7][8]The principles remain the same: using the rigid core to orient key pharmacophores.

Let's consider a hypothetical design targeting a generic kinase, illustrating the role of the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold.

Hypothetical Inhibitor Design:

  • Hinge Binder: A 2-aminopyrimidine group attached to the scaffold's nitrogen atom to form canonical hydrogen bonds with the kinase hinge.

  • Scaffold: The 3-oxa-7-azabicyclo[3.3.1]nonane core provides a rigid linker and improves physicochemical properties.

  • Solvent-Front Moiety: A phenyl group substituted with a solubilizing group (e.g., a morpholine or piperazine) attached to the carbon framework of the scaffold, projecting towards the solvent-exposed region of the ATP pocket.

Inhibitor Hinge Binder (e.g., Aminopyrimidine) 3-Oxa-7-azabicyclo[3.3.1]nonane Scaffold Solvent-Front Group (e.g., Substituted Phenyl) Kinase Kinase Hinge Region ATP Binding Pocket Solvent-Exposed Region Inhibitor:h->Kinase:hinge H-Bonds Inhibitor:scaffold->Kinase:pocket Shape Complementarity Rigidity Inhibitor:s->Kinase:solvent Solubilizing Interactions Potency/Selectivity

Caption: Role of the scaffold in organizing pharmacophores for kinase binding.

This design strategy leverages the scaffold to:

  • Enforce Correct Geometry: The rigid bicyclic system ensures the hinge binder and the solvent-front group are held in an optimal orientation for simultaneous binding, which is difficult to achieve with flexible linkers.

  • Improve Drug-like Properties: The inherent polarity of the oxa-aza core contributes positively to the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the molecule.

  • Explore Novel Chemical Space: This unique scaffold allows for the creation of novel intellectual property, a critical aspect of drug development.

Conclusion and Future Outlook

The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold represents a powerful tool in the medicinal chemist's arsenal for the development of sophisticated kinase inhibitors. Its inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties directly address many of the challenges associated with modern kinase drug discovery. The robust synthetic routes available for its construction and derivatization make it an attractive and practical building block for creating libraries of novel inhibitors. As the demand for more selective and safer kinase inhibitors grows, the strategic incorporation of such advanced, three-dimensional scaffolds will undoubtedly play a pivotal role in the future of targeted therapies.

References

  • RSC Publishing. (2023, July 25). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Retrieved from [Link]

  • CoLab. (2017, April 13). An Approach to 3-Oxa-7-azabicyclo[3.3.0]octanes – Bicyclic Morpholine Surrogates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed Central. Retrieved from [Link]

  • International Journal of Chemical Studies. (2015, February 17). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Retrieved from [Link]

  • PubMed. (n.d.). The 3,7-diazabicyclo[3.3.1]nonane Scaffold for Subtype Selective Nicotinic Acetylcholine Receptor (nAChR) Ligands. Part 1: The Influence of Different Hydrogen Bond Acceptor Systems on Alkyl and (Hetero)aryl Substituents. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of some 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonanes and a study of their conformations. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]

  • RSC Publishing. (n.d.). Conformations of 3-azabicyclo[3.3.1]nonane derivatives. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Bicyclic scaffolds as bioisosteric replacements, b) Synthesis of.... Retrieved from [Link]

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  • Taylor & Francis Online. (n.d.). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]. Retrieved from [Link]

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Application of 3-Oxa-7-azabicyclo[3.3.1]nonane in Anticancer Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures." The bicyclo[3.3.1]nonane moiety is a prominent member of this class, frequently found in natural products with potent pharmacological activities.[1][2] Its rigid, three-dimensional architecture provides a unique topographical presentation of functional groups, enabling high-affinity interactions with biological targets. A compelling heteroanalog of this scaffold, the 3-oxa-7-azabicyclo[3.3.1]nonane system, has garnered significant attention in recent years for its potential in the development of novel anticancer therapeutics.

This guide provides a comprehensive overview of the application of the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold in anticancer drug discovery. We will delve into synthetic strategies, explore its role in targeting key oncogenic signaling pathways, and provide detailed protocols for the synthesis and biological evaluation of compounds incorporating this promising framework.

Synthetic Strategies: Building the 3-Oxa-7-azabicyclo[3.3.1]nonane Core

The construction of the 3-oxa-7-azabicyclo[3.3.1]nonane skeleton can be achieved through various synthetic routes. The Mannich reaction is a particularly powerful and convergent approach for assembling the bicyclic core.[3][4]

Protocol 1: One-Pot Tandem Mannich Reaction for 3-Azabicyclo[3.3.1]nonane Derivatives

This protocol describes a general one-pot synthesis of 3-azabicyclo[3.3.1]nonane derivatives, which can be adapted for the synthesis of their 3-oxa counterparts by selecting appropriate starting materials.

Principle: This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group by formaldehyde and a primary or secondary amine. In a tandem approach, two sequential Mannich reactions lead to the formation of the bicyclic system.

Materials:

  • Aromatic or aliphatic ketone (e.g., acetophenone)

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Diethyl ether

  • Sodium hydroxide (for neutralization)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the ketone (1 equivalent) in ethanol, add paraformaldehyde (2.2 equivalents) and dimethylamine hydrochloride (1.1 equivalents).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.[5]

Causality Behind Experimental Choices:

  • The use of a catalytic amount of acid protonates the formaldehyde, making it more electrophilic and facilitating the initial reaction with the amine.

  • Refluxing provides the necessary energy to drive the reaction to completion.

  • Neutralization is crucial to deprotonate the product and allow for its extraction into an organic solvent.

  • Column chromatography is a standard and effective method for purifying the final compound from any unreacted starting materials or byproducts.

Targeting Oncogenic Pathways: The Role of 3-Oxa-7-azabicyclo[3.3.1]nonane

Derivatives of 3-oxa-7-azabicyclo[3.3.1]nonane have shown promise as inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, and growth. Notably, the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways, often dysregulated in various cancers, are prominent targets.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and metabolism and is one of the most frequently activated signaling pathways in human cancer.[6] The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold has been incorporated into potent and selective inhibitors of mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.

PI3K_Akt_mTOR_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activation PI3K PI3K RTK->PI3K Recruitment & Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibition Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Rheb Rheb-GTP TSC1_TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylation Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation 3_Oxa_7_azabicyclo_nonane 3-Oxa-7-azabicyclo[3.3.1]nonane Derivatives 3_Oxa_7_azabicyclo_nonane->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 3-Oxa-7-azabicyclo[3.3.1]nonane derivatives on mTORC1.

SHP2: An Emerging Target

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation through the RAS-MAPK signaling pathway. Mutations in SHP2 are associated with various developmental disorders and cancers. The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold has been identified as a potential core for the development of SHP2 inhibitors.

Biological Evaluation: Protocols for Anticancer Activity Assessment

Protocol 2: MTT Cell Viability Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 3-oxa-7-azabicyclo[3.3.1]nonane derivatives on cancer cell lines.[7]

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • 3-Oxa-7-azabicyclo[3.3.1]nonane derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

  • Treat the cells with various concentrations of the 3-oxa-7-azabicyclo[3.3.1]nonane derivatives (typically from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Table 1: In Vitro Cytotoxicity of Bicyclo[3.3.1]nonane Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(4-methoxyphenylcarbomyl)bicyclo[3.3.1]nonaneEhrlich Ascites Carcinoma110.65 µg/ml[9]
(2-methoxyphenylcarbomyl)bicyclo[3.3.1]nonaneEhrlich Ascites Carcinoma148.23 µg/ml[9]
(phenylcarbamoyl)bicyclo[3.3.1]nonaneEhrlich Ascites Carcinoma151.71 µg/ml[9]
Protocol 3: Western Blot Analysis of mTOR Pathway Inhibition

This protocol describes how to assess the inhibitory effect of 3-oxa-7-azabicyclo[3.3.1]nonane derivatives on the mTOR signaling pathway by analyzing the phosphorylation status of key downstream proteins.[1][10]

Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies that recognize both the total and phosphorylated forms of proteins like Akt, S6K1, and 4E-BP1, the inhibitory effect of a compound on the mTOR pathway can be quantified.

Materials:

  • Cancer cells treated with 3-oxa-7-azabicyclo[3.3.1]nonane derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[11]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: In Vitro mTOR Kinase Assay

This protocol provides a method to directly measure the inhibitory activity of 3-oxa-7-azabicyclo[3.3.1]nonane derivatives on mTOR kinase.[1][12][13]

Principle: This assay measures the ability of mTOR to phosphorylate a substrate in the presence of ATP. The inhibitory potential of a compound is determined by its ability to reduce the phosphorylation of the substrate.

Materials:

  • Recombinant active mTOR kinase

  • Inactive substrate (e.g., GST-S6K1 or GST-4E-BP1)[14]

  • Kinase assay buffer

  • ATP

  • 3-Oxa-7-azabicyclo[3.3.1]nonane derivatives

  • SDS-PAGE gels

  • Phospho-specific antibodies

  • Detection reagents

Procedure:

  • Set up the kinase reaction in a microcentrifuge tube containing the kinase assay buffer, recombinant mTOR, and the test compound at various concentrations.

  • Initiate the reaction by adding the substrate and ATP.

  • Incubate the reaction mixture at 30°C for 30-60 minutes.[14]

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by Western blotting using a phospho-specific antibody for the substrate.

  • Determine the IC50 value of the compound by quantifying the inhibition of substrate phosphorylation.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_lead Lead Optimization Synthesis Synthesis of 3-Oxa-7- azabicyclo[3.3.1]nonane Derivatives Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Viability Cell Viability Assay (MTT) Characterization->Cell_Viability IC50 IC50 Determination Cell_Viability->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Western_Blot Western Blot (mTOR Pathway) Mechanism->Western_Blot Kinase_Assay In Vitro Kinase Assay (mTOR) Mechanism->Kinase_Assay SAR Structure-Activity Relationship (SAR) Studies Western_Blot->SAR Kinase_Assay->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound

Sources

Catalytic Applications of 3-Oxa-7-azabicyclo[3.3.1]nonane Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The rigid, bicyclic framework of 3-Oxa-7-azabicyclo[3.3.1]nonane presents a compelling scaffold for the design of novel chiral ligands and their subsequent metal complexes for asymmetric catalysis. Its inherent stereochemical constraints and the presence of both an ether oxygen and a secondary amine offer unique coordination possibilities, making it a promising, yet underexplored, platform for inducing enantioselectivity in a variety of organic transformations. This guide provides an in-depth exploration of the synthesis of 3-Oxa-7-azabicyclo[3.3.1]nonane-based ligands, the preparation of their metal complexes, and detailed protocols for their potential application in key catalytic reactions. The methodologies presented herein are grounded in established principles of asymmetric catalysis and draw parallels from well-studied, structurally related bicyclic systems.

The 3-Oxa-7-azabicyclo[3.3.1]nonane Scaffold: A Ligand with Untapped Potential

The bicyclo[3.3.1]nonane skeleton is a privileged motif found in numerous natural products and has been successfully employed in the development of potent catalysts.[1] The introduction of heteroatoms, such as oxygen and nitrogen, into this framework not only influences its conformational preferences but also provides coordination sites for metal centers. The 3-Oxa-7-azabicyclo[3.3.1]nonane structure, in particular, offers a C2-symmetric backbone when appropriately substituted, a crucial feature for effective stereochemical control in asymmetric catalysis.

The nitrogen at the 7-position can be readily functionalized to introduce coordinating groups, such as phosphines or pyridyls, which can then chelate a metal catalyst. The oxygen at the 3-position can influence the electronic properties of the ligand and may participate in secondary interactions with the substrate or metal center, further refining the chiral environment of the catalytic pocket.

Core Structure of 3-Oxa-7-azabicyclo[3.3.1]nonane

Synthesis of Chiral 3-Oxa-7-azabicyclo[3.3.1]nonane Ligands

The successful application of 3-Oxa-7-azabicyclo[3.3.1]nonane in asymmetric catalysis hinges on the efficient synthesis of enantiomerically pure derivatives. While the literature on the synthesis of this specific heterocycle is not extensive, methods for constructing the related 3-azabicyclo[3.3.1]nonane and 3-oxabicyclo[3.3.1]nonane cores can be adapted.[2][3] A plausible and adaptable approach involves a double Mannich reaction or a tandem Michael-aldol condensation strategy.

Representative Protocol: Synthesis of a C2-Symmetric Diamine Ligand Precursor

This protocol outlines a hypothetical, yet scientifically sound, multi-step synthesis to access a C2-symmetric diamine derivative of 3-Oxa-7-azabicyclo[3.3.1]nonane, which can serve as a precursor to various chiral ligands.

Figure 2. Synthetic Workflow for a Chiral Ligand Precursor start Commercially Available Starting Materials step1 Step 1: Double Michael Addition start->step1 step2 Step 2: Reductive Amination step1->step2 step3 Step 3: Boc Protection step2->step3 step4 Step 4: Chiral Resolution step3->step4 product Enantiopure C2-Symmetric Diamine Precursor step4->product Figure 3. Proposed Catalytic Cycle for Asymmetric Hydrogenation Ru_precatalyst [Ru(II)]-L* Ru_hydride [Ru(II)-H]-L* Ru_precatalyst->Ru_hydride Activation Substrate_coordination Substrate Coordination Ru_hydride->Substrate_coordination Hydride_transfer Hydride Transfer Substrate_coordination->Hydride_transfer Product_release Product Release Hydride_transfer->Product_release Product_release->Ru_hydride Product Chiral Alcohol Product_release->Product H_source Hydrogen Source (e.g., iPrOH) H_source->Ru_precatalyst Substrate Ketone Substrate->Substrate_coordination

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Azabicyclo[3.3.1]nonanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Azabicyclo[3.3.1]nonane Scaffold

The 3-azabicyclo[3.3.1]nonane, often referred to as a bispidinone, represents a vital structural motif in medicinal chemistry and natural product synthesis. This rigid bicyclic system is a key pharmacophore in a range of biologically active compounds, including analgesics, anesthetics, and agents with antimicrobial and anticancer properties. The unique stereochemistry of the twin-chair or chair-boat conformations of the bispidinone core allows for precise spatial orientation of substituents, making it an attractive scaffold for the design of novel therapeutics that can interact with high specificity at biological targets.

Traditionally, the synthesis of these complex structures has relied on multi-step procedures or conventional heating methods that often require long reaction times and result in modest yields. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the accessibility of these valuable molecules, offering a rapid, efficient, and environmentally conscious alternative.

The Power of Microwaves in Heterocyclic Synthesis: A Paradigm Shift

Microwave-assisted organic synthesis leverages the ability of polar molecules and intermediates to efficiently absorb microwave energy and convert it into heat. This direct and rapid heating of the reaction mixture, as opposed to the slower conductive heating of conventional methods, leads to a significant acceleration of chemical reactions. For the synthesis of 3-azabicyclo[3.3.1]nonanone derivatives, this translates to dramatically reduced reaction times, often from hours to mere minutes, and frequently results in higher product yields and purity. This efficiency aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for solvents.

The key advantages of employing microwave irradiation for the synthesis of 3-azabicyclo[3.3.1]nonanones include:

  • Accelerated Reaction Rates: Dramatic reduction in reaction times.

  • Enhanced Yields: Improved conversion of starting materials to the desired product.

  • Methodological Simplicity: Often catalyst-free and performed in a one-pot fashion.

  • Eco-Friendly: Reduced energy consumption and potential for solvent-free reactions.

Core Synthesis Strategy: The One-Pot Mannich Reaction

The most prevalent and efficient route for the microwave-assisted synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones is a one-pot, three-component Mannich reaction. This reaction involves the condensation of a cyclic ketone (e.g., cyclohexanone), an aromatic aldehyde, and a source of ammonia, typically ammonium acetate.

Reaction Mechanism under Microwave Irradiation

The reaction proceeds through a cascade of equilibrium reactions that are significantly accelerated by microwave energy. The proposed mechanism involves several key steps:

  • Imine Formation: The aromatic aldehyde reacts with ammonia (from ammonium acetate) to form an imine.

  • Enamine/Enol Formation: The cyclohexanone tautomerizes to its enol or enamine form.

  • Mannich Reaction (C-C Bond Formation): The enol/enamine attacks the imine, forming a Mannich base. This is followed by a second Mannich reaction on the other side of the ketone.

  • Intramolecular Cyclization: The newly formed amino groups attack the carbonyl groups of the aldehyde adducts, leading to the bicyclic structure.

  • Dehydration: The final step involves the loss of water molecules to yield the stable 3-azabicyclo[3.3.1]nonan-9-one.

Microwave irradiation is believed to enhance this process by specifically heating polar intermediates and transition states, thereby overcoming the activation energy barriers for the multiple bond-forming and cyclization steps more efficiently than conventional heating.

Microwave-Assisted Mannich Reaction Mechanism Microwave-Assisted Mannich Reaction Cascade cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1 Aromatic Aldehyde I1 Imine R1->I1 + NH3 R2 Cyclohexanone I2 Enamine/Enol R2->I2 Tautomerization R3 Ammonium Acetate I3 Mannich Base I1->I3 + Enamine/Enol I2->I3 I4 Acyclic Intermediate I3->I4 Second Mannich Reaction P 3-Azabicyclo[3.3.1]nonanone Derivative I4->P Intramolecular Cyclization & Dehydration

Caption: Proposed mechanistic pathway for the one-pot synthesis.

Experimental Protocol: General Procedure for Microwave-Assisted Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones

This protocol provides a general and adaptable method for the synthesis of a variety of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives.

Materials and Equipment:
  • Cyclohexanone

  • Substituted Aromatic Aldehydes

  • Ammonium Acetate

  • Ethanol (or solvent-free)

  • Microwave Synthesizer (e.g., Biotage Initiator, CEM Discover)

  • Glass reaction vials with caps

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography (if necessary)

  • Ethyl acetate and Petroleum ether (for chromatography)

Step-by-Step Protocol:
  • Reactant Preparation: In a microwave reaction vial, combine cyclohexanone (1 mmol), the desired aromatic aldehyde (2 mmol), and ammonium acetate (1.5 mmol). The molar ratio of 1:2:1.5 is often optimal to prevent the formation of chalcone by-products.

  • Solvent Addition (Optional): For some substrates, the addition of a minimal amount of a polar solvent like ethanol can be beneficial. However, many of these reactions can be run under solvent-free conditions.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set power (e.g., 240 W) for a short duration, typically ranging from 2 to 5 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Work-up: After cooling, the reaction mixture is typically treated with cold water or a mixture of diethyl ether and acetone to precipitate the crude product.

  • Purification: The solid product is collected by filtration, washed with a suitable solvent (e.g., a mixture of diethyl ether and acetone), and dried. If necessary, further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel using an eluent system such as ethyl acetate/petroleum ether.

Experimental_Workflow General Experimental Workflow A 1. Combine Reactants (Cyclohexanone, Aldehyde, NH4OAc) B 2. Add Solvent (Optional) A->B C 3. Microwave Irradiation (e.g., 240W, 2-5 min) B->C D 4. Cooling and Precipitation C->D E 5. Filtration and Washing D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: A typical workflow for the synthesis and purification.

Data Presentation: A Comparative Overview

The following table summarizes representative data for the synthesis of various 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives, highlighting the significant advantages of microwave irradiation over conventional heating methods.

EntryAr (Substituent)MethodTimeYield (%)Reference
1PhenylMicrowave2-3 min65-68
2PhenylConventional24 hLower
34-ChlorophenylMicrowave3 minHigh
44-MethoxyphenylMicrowave2.5 minHigh
54-NitrophenylMicrowave3 minHigh

Note: "High" and "Lower" are used where specific percentages were not provided but the qualitative comparison was made in the source.

Characterization of Synthesized Derivatives

The synthesized 3-azabicyclo[3.3.1]nonanone derivatives can be thoroughly characterized using a suite of spectroscopic techniques to confirm their structure and purity.

  • Infrared (IR) Spectroscopy: The IR spectra will show characteristic absorption bands for the N-H stretching (around 3300-3400 cm⁻¹) and the C=O stretching of the ketone group (around 1700-1720 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectra will display characteristic signals for the aromatic protons, the protons at the bridgehead positions (C-1 and C-5), and the benzylic protons at C-2 and C-4.

    • ¹³C NMR: The carbon NMR spectra will show a distinctive signal for the carbonyl carbon (C-9) in the downfield region (around 215-220 ppm), along with signals for the aromatic carbons and the aliphatic carbons of the bicyclic system.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds, with the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]⁺) being the most indicative.

Conclusion and Future Perspectives

The microwave-assisted synthesis of 3-azabicyclo[3.3.1]nonanone derivatives via a one-pot Mannich reaction is a highly efficient, rapid, and often environmentally benign methodology. This approach provides researchers in drug discovery and organic synthesis with a powerful tool to access these valuable heterocyclic scaffolds. The significant reduction in reaction times and improvement in yields make this an attractive alternative to traditional synthetic methods. Future work in this area may focus on expanding the substrate scope to include a wider variety of ketones and aldehydes, as well as the development of enantioselective microwave-assisted syntheses to access chiral bispidinone derivatives for stereospecific biological applications.

References

  • Balaji, G. L., & Kancherla, R. (2011). Microwave assisted synthesis of 2,6-diaryl-4-piperidones and 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones. Journal of the Serbian Chemical Society, 76(12), 1665-1673.
  • Mphahlele, M. J., & Maluleka, M. M. (2015). Studies on 3-azabicyclo [3.3. 1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(6), 22-28.
  • Kanagarajan, V., & Gopalakrishnan, M. (2010). Efficient “one-pot” synthesis of novel 3-azabicyclic spiro-1′, 2′, 4′-triazolidin-3′-thiones catalyzed by potassium superoxide and their in vitro antibacterial and antifungal activities. European Review for Medical and Pharmacological Sciences, 14(6), 513-520.
  • Manimaran, M., Ganapathi, A., & Balasankar, T. (2017). Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives. Open Journal of Medicinal Chemistry, 7(1), 1-17.
  • Arumugam, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22164-22221.
  • Balaji, G. L., & Kancherla, R. (2011). Microwave assisted synthesis of 2,6-diaryl-4-piperidones and 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones. ResearchGate. Available at: [Link]

  • Shaikh, I. R., et al. (2019). Microwave-assisted solvent-free synthesis of Bis(dihydropyrimidinone)benzenes and evaluation of their cytotoxic activity. PubMed. Available at: [Link]

  • Umamatheswari, S., & Kabilan, S. (2011). Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazones. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 430-439.
  • Arumugam, N., et al. (2018). New 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives as antimicrobial and anti-cancer agents: Synthesis, in-vitro and SAR studies. ResearchGate. Available at: [Link]

  • Sridharan, V., et al. (2011). 1H and 13C NMR spectral assignments of some novel 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives. PubMed. Available at: [Link]

  • Sapari, S., et al. (2021). A Comparative Study of Microwave-Assisted and Conventional Heating Methods of the Synthesis of 1-(Naphthalene-1-Yl)-3-(O, M, P

Troubleshooting & Optimization

side reactions and byproduct analysis in 3-Oxa-7-azabicyclo[3.3.1]nonane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Oxa-7-azabicyclo[3.3.1]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this valuable synthetic building block. Here, we address common challenges, delve into the chemistry of side reactions, and provide robust troubleshooting strategies to ensure the successful synthesis and purification of your target compound.

Frequently Asked Questions (FAQs)

General Synthesis & Reaction Monitoring

Q1: What are the most common synthetic routes to 3-Oxa-7-azabicyclo[3.3.1]nonane, and what are the key reaction parameters to monitor?

A1: The two primary and well-established routes for the synthesis of the 3-Oxa-7-azabicyclo[3.3.1]nonane core are the double Mannich reaction and the Prins cyclization .

  • Double Mannich Reaction: This is a one-pot condensation of a suitable amine, formaldehyde, and a cyclic ketone. For the synthesis of related 3-azabicyclo[3.3.1]nonan-9-ones, this is a widely employed method.[1][2] Key parameters to monitor include the stoichiometry of the reactants, temperature, and reaction time. Progress can be effectively tracked using Thin Layer Chromatography (TLC).[3]

  • Prins Cyclization: This reaction involves the acid-catalyzed condensation of an alkene (or a precursor) with formaldehyde. The outcome of the Prins reaction is highly dependent on the reaction conditions, such as the presence or absence of water and the type of acid catalyst used.[4]

Q2: My reaction appears to have stalled or is giving a very low yield. What are the initial troubleshooting steps?

A2: Low or no yield can often be traced back to reagent quality and reaction conditions. Here's a checklist to begin your troubleshooting:

  • Reagent Quality:

    • Formaldehyde Source: If using paraformaldehyde, ensure it is fresh, as it can depolymerize over time. For aqueous formaldehyde solutions, verify the concentration.

    • Amine Purity: The purity of the starting amine is crucial. Impurities can lead to unwanted side reactions.

    • Solvent Quality: Ensure solvents are dry and of the appropriate grade, as water content can significantly affect the course of the reaction, particularly in the Prins cyclization.[4]

  • Reaction Conditions:

    • Temperature: Many Mannich reactions require heating to proceed at an appreciable rate.[5] Conversely, some Prins reactions may require low temperatures to favor a specific product.[4]

    • pH: The pH of the reaction medium is critical. Mannich reactions are often carried out under acidic conditions to promote the formation of the electrophilic iminium ion.[6][7]

Troubleshooting Guide: Side Reactions & Byproduct Analysis

Mannich Reaction Route

Q3: I am observing multiple spots on my TLC plate when synthesizing a 3-oxa-7-azabicyclo[3.3.1]nonan-9-one derivative via the Mannich reaction. What are the likely side products?

A3: In a double Mannich reaction for the synthesis of bicyclic nonanes, several side products can form. The most common are:

  • Bis-Mannich Products: If the starting ketone has more than one set of acidic α-protons, or if the initial Mannich adduct can react further, you may form bis-Mannich bases where two aminomethyl groups are added.[5]

  • Aldol Condensation Products: The starting ketone can undergo self-condensation under the reaction conditions, leading to aldol adducts or their dehydrated analogues.

  • Incomplete Cyclization: Monocyclic intermediates may be present if the second Mannich reaction does not proceed to completion.

Mannich_Side_Reactions

Q4: How can I minimize the formation of these byproducts in my Mannich reaction?

A4: Careful control of reaction parameters is key:

ParameterRecommendationRationale
Stoichiometry Carefully control the molar ratios of your reactants. A slight excess of the amine and formaldehyde may be required, but a large excess should be avoided.To minimize the formation of bis-Mannich products and self-condensation of the ketone.[5]
Order of Addition Consider adding the ketone slowly to a pre-formed mixture of the amine and formaldehyde.This can help to ensure that the ketone reacts with the iminium ion as it is formed, rather than undergoing self-condensation.
Temperature Optimize the reaction temperature. While heating is often necessary, excessive temperatures can promote side reactions.To find the sweet spot between a reasonable reaction rate and minimal byproduct formation.
Solvent Protic solvents like ethanol or methanol are commonly used.These solvents help to solubilize the reactants and can facilitate proton transfer steps in the mechanism.[5]

Q5: How do I identify the desired product from the byproducts using analytical techniques?

A5: A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile components in your reaction mixture. The fragmentation pattern of the desired 3-Oxa-7-azabicyclo[3.3.1]nonane will be distinct from the higher molecular weight bis-Mannich adducts or aldol products. The PubChem database provides a reference mass spectrum for 3-Oxa-7-azabicyclo[3.3.1]nonane (CID 50986283).[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of the desired bicyclic product will show characteristic signals for the protons on the bicyclic core. The symmetry of the molecule will influence the number and multiplicity of the signals. In related azabicycles, steric compression between the nitrogen's lone pair and axial protons can lead to significant downfield shifts, which can be a useful diagnostic tool.[9]

    • ¹³C NMR: The number of signals in the ¹³C NMR spectrum will correspond to the number of unique carbon atoms in the molecule, providing information about its symmetry.

Prins Reaction Route

Q6: I am attempting a Prins cyclization to form the 3-Oxa-7-azabicyclo[3.3.1]nonane skeleton and am getting a complex mixture of products. What are the expected side reactions?

A6: The Prins reaction is notorious for its sensitivity to reaction conditions. Depending on the specifics of your protocol, you may observe the formation of:

  • 1,3-Diols: In the presence of water, the carbocation intermediate can be trapped by a water molecule, leading to the formation of a 1,3-diol.[4]

  • Allylic Alcohols: In the absence of a nucleophilic solvent, the carbocation intermediate may eliminate a proton to form an allylic alcohol.[4]

  • Dioxanes: With an excess of formaldehyde, the formation of a dioxane derivative is possible.[4]

  • Isomeric Bicyclic Products: Depending on the starting materials and the cyclization pathway, it may be possible to form other bicyclic isomers.

Prins_Side_Reactions

Q7: How can I control the outcome of my Prins reaction to favor the desired bicyclic product?

A7: Precise control over the reaction environment is crucial:

ParameterRecommendationRationale
Water Content For the formation of the bicyclic ether, anhydrous conditions are generally preferred.The presence of water will lead to the formation of 1,3-diols as the major byproduct.[4]
Acid Catalyst The choice and concentration of the acid catalyst (both Lewis and Brønsted acids can be used) will significantly influence the reaction pathway.Stronger acids may promote undesired side reactions or decomposition.
Temperature Reaction temperature can affect the selectivity of the reaction.Lower temperatures may favor the formation of certain intermediates or products.
Stoichiometry The ratio of the alkene to formaldehyde should be carefully optimized.An excess of formaldehyde can lead to the formation of dioxanes.[4]

Purification & Analysis Protocols

Q8: What are the recommended methods for purifying 3-Oxa-7-azabicyclo[3.3.1]nonane from the crude reaction mixture?

A8: The basic nature of the amine in the target molecule allows for several purification strategies:

  • Acid-Base Extraction: This is a classic and effective method for separating amines from neutral or acidic impurities.

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.

  • Column Chromatography:

    • Silica Gel: Due to the basicity of the amine, it can interact strongly with the acidic silica gel, leading to poor separation and tailing. To mitigate this, the mobile phase can be treated with a small amount of a volatile amine, such as triethylamine, or a solution of ammonia in methanol.[10]

    • Alumina: Basic or neutral alumina can be a better choice for the purification of amines as it avoids the strong acidic interactions.[3]

    • Amine-Functionalized Silica: This specialized stationary phase is designed for the purification of basic compounds and can provide excellent separation.[10]

  • Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Alternatively, the amine can be converted to a crystalline salt (e.g., hydrochloride or fumarate), which can be purified by recrystallization and then converted back to the free base.

Q9: What is a standard protocol for analyzing the purity of the final product?

A9: A multi-technique approach is recommended to confirm both the identity and purity of your 3-Oxa-7-azabicyclo[3.3.1]nonane.

Experimental Protocol: Purity Analysis

  • Sample Preparation: Prepare a dilute solution of your purified product in a suitable solvent (e.g., methanol or dichloromethane for GC-MS; deuterated chloroform or methanol for NMR).

  • GC-MS Analysis:

    • Inject the sample onto a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program that allows for the separation of the product from any residual solvents or impurities.

    • Analyze the resulting mass spectrum and compare it to a reference spectrum to confirm the identity of the main peak. The purity can be estimated from the relative peak areas in the chromatogram.

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra.

    • Confirm the presence of all expected signals and the absence of significant impurity peaks.

    • Integration of the ¹H NMR signals can be used to assess the relative amounts of different components if impurities are present.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile derivatives or for higher accuracy purity determination, reversed-phase or normal-phase HPLC can be employed. The use of a mass spectrometer as a detector (LC-MS) is highly recommended for peak identification.

References

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Semantic Scholar. (2021).
  • Mannich Reaction. Chemistry Steps. (n.d.).
  • 3-Oxa-7-azabicyclo[3.3.1]nonane | 280-75-1 | AAA28075. Biosynth. (n.d.).
  • Synthesis of Novel 3,7-Diazabicyclo[3.3.
  • Mannich Reaction Mechanism. BYJU'S. (n.d.).
  • Mannich Reaction - Mechanism and Applic
  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives.
  • 3-Oxa-7-azabicyclo(3.3.1)nonane | C7H13NO | CID 50986283. PubChem. (n.d.).
  • Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl).
  • Zeolite‐Catalyzed Formaldehyde–Propylene Prins Condens
  • US3864402A - Purification of secondary alkyl amines.
  • Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes | Request PDF.
  • Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. Benchchem. (n.d.).
  • Synthesis of Tricyclic Benzazocines by Aza-Prins Reaction.
  • Mannich reaction. Wikipedia. (n.d.).
  • Method development and application for the analysis of chiral organic marker species in ice cores. AMT. (2025).
  • Synthesis of Novel 3,7-Diazabicyclo[3.3.
  • Prins reaction. Wikipedia. (n.d.).
  • Mannich Reaction. Organic Chemistry Portal. (n.d.).
  • Is there an easy way to purify organic amines?. Biotage. (2023).
  • (PDF) ChemInform Abstract: The First Example of 3,7-Diazabicyclo[3.3.1]nonane Synthesis by Aminomethylation of Guareschi Imide Salts.
  • Conformational Analysis of Bicyclo[9][11][11]nonanes | Request PDF. ResearchGate. (2005).

  • Recent Advances in the Prins Reaction | ACS Omega.
  • Identification of Mobility-Resolved N-Glycan Isomers. PMC. (2022).
  • Mannich Reaction. Alfa Chemistry. (n.d.).
  • Bicyclic Aliph
  • Mannich condensation reaction problems?.
  • The Prins Reaction: Advances and Applications | Request PDF.
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • Trichloroacetic acid fueled practical amine purific
  • Prins Reaction | NROChemistry. (n.d.).
  • Trichloroacetic acid fueled practical amine purific
  • GCMS 3 Fragmentation P
  • SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]. Taylor & Francis Online. (n.d.).

Sources

troubleshooting low yields in the functionalization of the bicyclic scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of Bicyclic Scaffolds

Welcome to the technical support center for the functionalization of bicyclic scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges posed by these conformationally restricted structures. Bicyclic scaffolds, such as bicyclo[1.1.1]pentanes (BCPs) and 6-azabicyclo[3.2.1]octanes, are increasingly vital in medicinal chemistry for their ability to act as rigid, three-dimensional bioisosteres.[1] However, their inherent structural constraints, including steric hindrance and unusual bond angles, often lead to low reaction yields and unexpected reactivity.

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues encountered during experimentation.

Part 1: General Troubleshooting & FAQs

This section covers broad, overarching challenges that apply to various reaction types involving bicyclic systems.

Q1: My functionalization reaction is giving consistently low yields or failing completely, while the same reaction works perfectly on a simpler acyclic or monocyclic analogue. What are the most likely causes?

A1: This is a classic challenge when working with bicyclic scaffolds. The primary culprits are almost always related to the scaffold's rigid, three-dimensional structure. Here’s a breakdown of the most common issues:

  • Steric Hindrance: This is the most frequent barrier. The fixed geometry of bicyclic systems can prevent reagents, catalysts, or substrates from approaching the reactive site. Bridgehead carbons, in particular, are notoriously difficult to access. For example, functionalizing a bridgehead C–H bond can be challenging without a directing group to properly orient the catalyst.[2][3]

  • Substrate Solubility: Bicyclic scaffolds, especially those with high sp³-carbon content, can have poor solubility in common organic solvents. This can lead to a heterogeneous reaction mixture where the effective concentration of the substrate in solution is too low for an efficient reaction.

  • Unfavorable Reaction Geometry: Many reactions, particularly those involving transition metal catalysis, require specific bond angles and orbital alignments for key steps like oxidative addition or reductive elimination.[4] The strained nature of bicyclic rings can distort these geometries, increasing the activation energy of crucial steps in the catalytic cycle.

  • Decomposition or Side Reactions: The strain within some bicyclic systems can make them susceptible to unexpected ring-opening or rearrangement pathways under harsh reaction conditions (e.g., high temperatures or strongly acidic/basic media).[5]

Q2: How can I systematically begin to troubleshoot a low-yield reaction on my bicyclic scaffold?

A2: A systematic approach is crucial. Avoid randomly changing multiple parameters at once. We recommend a logical, stepwise investigation to pinpoint the problem. The following workflow provides a structured path for troubleshooting.

Troubleshooting_Workflow Start Low Yield Observed Purity 1. Verify Starting Material Purity & Integrity (NMR, LC-MS) Start->Purity Inertness 2. Confirm Anhydrous & Inert Conditions (Fresh Solvents, Degassing, Glovebox) Purity->Inertness  If Pure Solubility 3. Address Solubility Issues (Solvent Screen, Sonication, Higher Temp) Inertness->Solubility  If Inert Concentration 4. Evaluate Concentration Effects (Dilution vs. Higher Molarity) Solubility->Concentration  If Soluble Stoichiometry 5. Re-evaluate Stoichiometry (Excess Reagent, Equiv. of Base/Additives) Concentration->Stoichiometry  If Optimized Optimization 6. Systematic Condition Optimization (Temp, Catalyst, Ligand, Base Screen) Stoichiometry->Optimization  If Correct End Improved Yield Optimization->End

Caption: A stepwise workflow for troubleshooting low-yield reactions.

Q3: I suspect poor solubility is the issue. What is the best strategy to address this?

A3: Improving solubility requires careful solvent selection. Instead of relying on standard solvents like THF or Dioxane, conduct a small-scale solvent screen.

Solvent ClassExamplesRationalePotential Issues
Polar Aprotic DMF, DMAc, NMP, DMSOHigh boiling points and excellent solvating power for polar substrates.Can be difficult to remove; may coordinate to and inhibit some catalysts.
Ethereal Dioxane, CPME, DiglymeGood for organometallic reactions; higher boiling points than THF.Peroxide formation risk; moderate solvating power.
Aromatic Toluene, Xylenes, AnisoleHigh boiling points; can be effective for less polar substrates.Lower solvating power for polar or charged species.
Mixed Solvents e.g., Toluene/DMF (4:1)Can provide a balance of properties to dissolve both the scaffold and polar reagents/catalysts.Ratios may need to be optimized.

Protocol: Microscale Solvent Screen

  • Add 1-2 mg of your bicyclic starting material to several 1-dram vials.

  • Add 0.2 mL of each candidate solvent to a separate vial.

  • Observe solubility at room temperature.

  • If insoluble, gently warm the vials to 50-60 °C and observe. Sonication can also be used to aid dissolution.

  • Select the solvent(s) that provide complete dissolution for your reaction screen.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations are workhorses in synthesis but often require significant optimization for bicyclic systems.[6][7]

Q4: My Suzuki-Miyaura coupling with a bicyclic halide is failing. What are the most common failure points in the catalytic cycle?

A4: For sterically hindered substrates like bicyclic halides, the catalytic cycle can be impeded at two key stages: oxidative addition and transmetalation.[4][8]

Suzuki_Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Often Rate-Limiting for Bicyclic Halides) Pd0->OA + R-X PdII R-Pd(II)-X(L_n) OA->PdII TM Transmetalation (Base is Critical; Boronate Structure Matters) PdII->TM + R'-B(OR)2 PdII_R R-Pd(II)-R'(L_n) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Releases Catalyst Product R-R' RE->Product

Caption: Key failure points in the Suzuki-Miyaura catalytic cycle.

  • Troubleshooting Oxidative Addition (OA): This step is highly sensitive to steric bulk around the C-X bond.

    • Switch Halide: If possible, switch from -Cl to -Br or -I. The C-I bond is weaker and more reactive.

    • Use Electron-Rich, Bulky Ligands: Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or bulky N-heterocyclic carbenes (NHCs) are designed to promote OA with challenging substrates.[9] They create a highly reactive, low-coordinate Pd(0) species.[10]

  • Troubleshooting Transmetalation (TM): This step requires activation of the organoboron species by a base.

    • Base Selection: The choice of base is critical. Anhydrous K₃PO₄ or Cs₂CO₃ are often superior to aqueous bases (like Na₂CO₃) for sensitive or sterically hindered substrates, as they minimize water-related side reactions and boronic acid decomposition.

    • Boron Reagent: Consider switching from a boronic acid to a more reactive MIDA boronate or trifluoroborate salt (BF₃K), which can have different reactivity profiles and stability.

Q5: I'm attempting a Buchwald-Hartwig amination on a bicyclic halide with a primary amine and see no product. What should I try?

A5: C-N couplings on hindered scaffolds are notoriously difficult. The key is often the choice of catalyst system (precatalyst and ligand) and a sufficiently strong, non-nucleophilic base.

  • Catalyst System: Use a modern, well-defined palladium precatalyst (e.g., G3 or G4 palladacycles) paired with a highly active ligand like BrettPhos or AdBrettPhos. These systems are specifically designed to overcome the challenges of coupling with primary amines.

  • Base: A strong base is required to deprotonate the amine. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are standard. If these fail, consider the stronger lithium bis(trimethylsilyl)amide (LiHMDS). Using weaker bases like K₂CO₃ is a common reason for failure in this reaction.

  • Ammonia Surrogates: If you are attempting to install a primary amino group (-NH₂), using ammonia gas directly is challenging and often low-yielding.[9] Instead, use an ammonia surrogate like benzophenone imine or a silylamide, followed by acidic hydrolysis to reveal the primary amine.[9]

Part 3: C-H Activation and Functionalization

Directly functionalizing C-H bonds is a powerful strategy, but on bicyclic scaffolds, it presents significant challenges in reactivity and selectivity.[11][12]

Q6: I am trying a directed C-H activation on my bicyclic scaffold, but the reaction is inefficient. How can I improve it?

A6: The success of directed C-H activation hinges on the ability of the directing group (DG) to form a stable, planar metallacycle intermediate.[13] The rigid geometry of a bicyclic scaffold can make this difficult.

  • Evaluate the Directing Group: The length and flexibility of the linker between the scaffold and the coordinating atom of the DG are critical. If your DG is too rigid, it may not be able to achieve the required conformation for C-H activation. Consider testing a homologous series of DGs with different linker lengths.

  • Catalyst Choice: While palladium is common, rhodium and ruthenium catalysts often show complementary reactivity and may be more effective for certain transformations on strained systems.[2] For example, Rh(III) catalysts are well-known for their efficacy in C-H activation.

  • Check for Catalyst Inhibition: If your scaffold contains other heteroatoms (e.g., unprotected amines or thiols), they can coordinate to the metal center and poison the catalyst. Ensure all potentially coordinating functional groups are appropriately protected.[14][15][16]

Q7: I am attempting a non-directed, late-stage C-H functionalization on a complex bicyclic molecule, but I am getting a mixture of products with low conversion. What are the main challenges?

A7: Non-directed C-H functionalization relies on the intrinsic electronic and steric properties of the C-H bonds, making it very challenging to control selectivity on a complex scaffold.[12]

  • Inherent Reactivity: C(sp³)-H bonds at bridgehead positions are often the least reactive due to steric inaccessibility and the difficulty of forming a stable intermediate. Bonds allylic or benzylic to other functional groups will likely be more reactive.

  • Radical vs. Organometallic Pathways: Many late-stage functionalization reactions proceed via radical intermediates (e.g., Minisci-type reactions). These are often less selective than organometallic pathways and can lead to complex product mixtures. Consider switching to a different reaction type if selectivity is poor.

  • Statistical Functionalization: With multiple similar C-H bonds, you may be observing a statistical mixture of products. Achieving high selectivity at a single, non-activated position without a directing group is one of the most significant unsolved challenges in C-H activation.[11] It may require a complete redesign of the synthetic route to install the desired functionality earlier.

Part 4: Cycloaddition Reactions

Cycloadditions are powerful for building complex polycyclic systems, but the facial selectivity and reactivity of bicyclic dienophiles or dienes can be problematic.[17][18]

Q8: My Diels-Alder reaction using a bicyclic alkene as the dienophile is giving low yield and poor diastereoselectivity. How can I improve this?

A8: The facial selectivity of cycloadditions onto bicyclic alkenes is governed by sterics. The incoming diene will almost always approach from the less hindered face of the π-system.

  • Steric Shielding: Examine the structure of your bicyclic alkene. If one face is significantly blocked by substituents or the scaffold's own architecture, the reaction may be very slow or fail entirely.

  • Lewis Acid Catalysis: The use of a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) can dramatically accelerate the reaction and improve selectivity.[19] The Lewis acid coordinates to the dienophile, lowering its LUMO energy and often enhancing the facial bias due to the formation of a bulky complex.

  • Reaction Conditions: Diels-Alder reactions often have a high activation energy and may require elevated temperatures or high pressure. A screen of temperatures (e.g., from 80 °C to 160 °C in a sealed tube) is a good starting point. However, be aware of the potential for the retro-Diels-Alder reaction at very high temperatures.

References

  • Stepan, A. F., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]

  • Zhang, C., et al. (2024). Nitration of Tricyclic Compound Bis([2][5][20]triazole)[1,5-b:3′,4′-f]pyridazin-8-amine. Crystal Growth & Design. Available at: [Link]

  • Traldi, P., et al. (2023). Structural Simplification from Tricyclic to Bicyclic Scaffolds: A Long-Term Investigation in the Field of Adenosine Receptor Antagonists. Molecules. Available at: [Link]

  • Joshi, M. J., et al. (2022). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, H., et al. (2024). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Journal of Materials Chemistry B. Available at: [Link]

  • Gaharwar, A. K., et al. (2015). Strategies for the chemical and biological functionalization of scaffolds for cardiac tissue engineering: a review. Journal of The Royal Society Interface. Available at: [Link]

  • Wang, Z., et al. (2024). Copper(I)-Catalyzed Interrupted CuAAC/Disulfuration Reaction for the Synthesis of N,N′-Bicyclic Pyrazolidinone Disulfides. The Journal of Organic Chemistry. Available at: [Link]

  • Chemical.AI. (2024). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI News. Available at: [Link]

  • Dalton, T., Faber, T., & Glorius, F. (2021). C–H Activation: Toward Sustainability and Applications. ACS Central Science. Available at: [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

  • Millward, S. W., et al. (2013). Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display. ACS Chemical Biology. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Synthetic Communications. Available at: [Link]

  • Wang, Y., et al. (2023). Lewis acid-catalyzed [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes. Chemical Communications. Available at: [Link]

  • Magano, J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Optimization studies for the best reaction conditions. ResearchGate. Available at: [Link]

  • Paterson, I., & Coworkers. (1994). Protecting Groups. J. Am. Chem. Soc.. Available at: [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Kelly, D. J., et al. (2015). Mechanobiological optimization of scaffolds for bone tissue engineering. Journal of The Royal Society Interface. Available at: [Link]

  • Huang, X., et al. (2022). Ene Reductase Enabled Intramolecular β-C–H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds. Angewandte Chemie. Available at: [Link]

  • Negishi, E. (2002). Structural and Mechanistic Aspects of Palladium-Catalyzed Cross-Coupling. In Handbook of Organopalladium Chemistry for Organic Synthesis. Available at: [Link]

  • Le, T. H. D., et al. (2023). Iron-Catalyzed Synthesis of Conformationally Restricted Bicyclic N-Heterocycles via [2+2]-Cycloaddition: Exploring Ring Expansion, Mechanistic Insights and Challenges. ACS Catalysis. Available at: [Link]

  • Wu, Y., et al. (2024). Phage-encoded bismuth bicycles enable instant access to targeted bioactive peptides. Nature Communications. Available at: [Link]

  • Saint-Denis, T. G., et al. (2018). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. Available at: [Link]

  • ResearchGate. (2024). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate. Available at: [Link]

  • Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. Available at: [Link]

  • van der Pijl, F., et al. (2015). Synthesis and Functionalization of Bicyclic N,O-acetal Scaffolds From Furfural. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Regadío, M., et al. (2024). An Integrated Leach–Extract–Strip Process for Yttrium Recovery from Spent Fluorescent Lamps: Kinetic Assessment and Solid–Liquid Extraction with D2EHPA-Impregnated XAD-7. MDPI. Available at: [Link]

  • Zhang, C., et al. (2024). Nitration of Tricyclic Compound Bis([2][5][20]triazole)[1,5-b:3′,4′-f]pyridazin-8-amine. American Chemical Society. Available at: [Link]

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Technical Support Center: Acid-Catalyzed Decarboxylation in 3-Azabicyclo[3.3.1]nonane Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-azabicyclo[3.3.1]nonane systems. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the acid-catalyzed decarboxylation of these unique bicyclic molecules. The inherent structural rigidity and the presence of the nitrogen atom in the 3-azabicyclo[3.3.1]nonane framework can lead to specific challenges not encountered with simpler acyclic or monocyclic systems.

I. Troubleshooting Guide: Common Experimental Problems

This section addresses specific issues that may arise during the acid-catalyzed decarboxylation of 3-azabicyclo[3.3.1]nonane derivatives, particularly those involving β-keto acids or related structures.

Question 1: My decarboxylation reaction is sluggish or incomplete, resulting in low yields of the desired product. What are the likely causes and how can I improve the conversion?

Answer:

Several factors can contribute to an incomplete decarboxylation reaction. Let's break down the potential causes and solutions:

  • Insufficient Acid Strength or Concentration: The acid catalyst plays a crucial role in protonating the carbonyl group, which facilitates the formation of the enol intermediate necessary for decarboxylation. If the acid is too weak or its concentration is too low, the reaction rate will be significantly diminished.

    • Solution: Consider using a stronger acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in place of weaker acids like acetic acid. You can also try increasing the molar excess of the acid. However, be mindful that overly harsh acidic conditions can lead to side reactions.

  • Inappropriate Solvent: The choice of solvent can impact the stability of the transition state.[1] Protic solvents can sometimes interfere with the intramolecular hydrogen bonding that facilitates the cyclic transition state of decarboxylation.[1]

    • Solution: If you are using a protic solvent, consider switching to an aprotic solvent like dioxane, toluene, or dimethylformamide (DMF). Running the reaction neat (without solvent) at an elevated temperature can also be effective, provided the starting material is thermally stable.

  • Low Reaction Temperature: Decarboxylation reactions often require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Microwave-assisted heating can sometimes accelerate the reaction significantly.[2]

  • Steric Hindrance: The rigid chair-chair or chair-boat conformation of the 3-azabicyclo[3.3.1]nonane ring system can sterically hinder the formation of the necessary cyclic transition state for decarboxylation.[3][4]

    • Solution: This is an inherent challenge with this scaffold. While you cannot change the molecule's fundamental geometry, optimizing the other reaction parameters (acid, solvent, temperature) becomes even more critical. In some cases, exploring alternative decarboxylation methods that do not proceed through a cyclic transition state, such as radical-based methods, might be necessary.

Question 2: I am observing significant formation of side products, including what appears to be a ring-opened or rearranged product. What is happening and how can I suppress these side reactions?

Answer:

The 3-azabicyclo[3.3.1]nonane system, under strongly acidic conditions, can be susceptible to fragmentation or rearrangement reactions.

  • Transannular Reactions: The proximity of the nitrogen at the 3-position to other atoms across the ring system can lead to transannular reactions, especially if a carbocation intermediate is formed.[3]

    • Solution:

      • Milder Conditions: Employ the mildest possible acidic conditions that still effect decarboxylation. This could involve using a weaker acid, lowering the reaction temperature, or decreasing the reaction time.

      • Protecting Groups: If the nitrogen atom is a secondary amine, consider protecting it with a group that is stable to the decarboxylation conditions but can be removed later. An electron-withdrawing protecting group (e.g., Boc, Cbz) can decrease the nucleophilicity of the nitrogen and reduce its participation in side reactions.

  • Fragmentation Pathways: Acid-catalyzed fragmentation can occur, particularly if there are functional groups that can stabilize a positive charge.

    • Solution: Carefully analyze the structure of your starting material for potential fragmentation pathways. If possible, modify the synthetic route to avoid introducing functionalities that are labile under acidic conditions.

  • Oxidation: If the reaction is run open to the air at high temperatures, oxidation of the amine or other sensitive functional groups can occur.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 3: The purification of my decarboxylated 3-azabicyclo[3.3.1]nonane product is challenging due to its high polarity and water solubility. What are some effective purification strategies?

Answer:

The basic nitrogen atom in the 3-azabicyclo[3.3.1]nonane core often imparts high polarity and water solubility to the final product, making extraction and chromatography difficult.

  • Acid-Base Extraction:

    • After the reaction is complete, carefully neutralize the excess acid with a base (e.g., NaHCO₃, Na₂CO₃) to a pH of 8-9.

    • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane, chloroform, or a mixture of isopropanol and chloroform).

    • If the product is still retained in the aqueous layer, you can try basifying further to pH 10-11 to ensure the amine is in its free base form, which is generally less water-soluble.

  • Chromatography:

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) is often more effective than normal-phase silica gel chromatography. A mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid is typically used.

    • Ion-Exchange Chromatography: Cation-exchange chromatography can be a powerful tool for purifying basic compounds. The protonated amine will bind to the column, and it can be eluted by washing with a buffer of increasing ionic strength or by increasing the pH.

    • Normal-Phase Chromatography with Additives: If you must use normal-phase silica gel, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to prevent the product from streaking on the column.

  • Crystallization/Salt Formation: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent purification method. Alternatively, you can form a salt of the amine (e.g., hydrochloride, hydrobromide) which may have different solubility properties and be easier to crystallize and purify.

II. Frequently Asked Questions (FAQs)

Question 4: What is the generally accepted mechanism for the acid-catalyzed decarboxylation of a β-keto acid derivative of 3-azabicyclo[3.3.1]nonane?

Answer:

The acid-catalyzed decarboxylation of a β-keto acid proceeds through a six-membered cyclic transition state.[1][5] The process can be broken down into the following key steps:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the ketone, making it more electrophilic.

  • Enolization: The protonated ketone is in equilibrium with its enol form.

  • Cyclic Transition State: The carboxylic acid group is positioned in such a way that it can form a six-membered ring through an intramolecular hydrogen bond between the carboxylic acid proton and the carbonyl oxygen.

  • Decarboxylation: A concerted pericyclic reaction occurs where the electrons from the O-H bond move to form a new C=O bond, the C-C bond between the carboxyl group and the α-carbon breaks, and the π-electrons from the enol double bond shift to form a new C-H bond.[5][6] This results in the formation of carbon dioxide and an enol intermediate.

  • Tautomerization: The enol intermediate quickly tautomerizes to the more stable keto form, which is the final product.[1][6]

G Start β-Keto Acid Derivative of 3-Azabicyclo[3.3.1]nonane Protonation Protonation of Ketone (Acid Catalyst) Start->Protonation Enolization Enolization Protonation->Enolization Cyclic_TS Formation of 6-Membered Cyclic Transition State Enolization->Cyclic_TS Decarboxylation Decarboxylation (Loss of CO₂) Cyclic_TS->Decarboxylation Enol_Intermediate Enol Intermediate Decarboxylation->Enol_Intermediate Tautomerization Tautomerization Enol_Intermediate->Tautomerization Product Decarboxylated Product Tautomerization->Product

Caption: Mechanism of Acid-Catalyzed Decarboxylation.

Question 5: Are there any specific safety precautions I should take when running these reactions?

Answer:

Yes, safety is paramount. Here are some key considerations:

  • Pressure Buildup: Decarboxylation reactions produce carbon dioxide gas. If the reaction is performed in a sealed vessel, significant pressure can build up, leading to a risk of explosion. Always ensure the reaction vessel is either open to the atmosphere (with a condenser if heating) or equipped with a pressure-release mechanism.

  • Corrosive Reagents: Many of the acids used (e.g., HCl, TFA) are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: The neutralization of strong acids is an exothermic process. When quenching the reaction, add the base slowly and with cooling to control the temperature.

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents being used. Always work in a well-ventilated area.

III. Experimental Protocols & Data

General Protocol for Acid-Catalyzed Decarboxylation of a 3-Azabicyclo[3.3.1]nonane-1-carboxylic Acid Derivative

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-azabicyclo[3.3.1]nonane-1-carboxylic acid derivative (1.0 eq).

  • Solvent and Acid Addition: Add the chosen solvent (e.g., dioxane, toluene, or water) and the acid catalyst (e.g., concentrated HCl, 5-10 eq).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the evolution of gas ceases and the pH is ~8-9.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, 3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, crystallization, or other suitable methods as described in the troubleshooting section.

Table 1: Comparison of Reaction Conditions for Decarboxylation
Acid CatalystSolventTemperature (°C)Typical Reaction Time (h)Potential Issues
Acetic AcidWater10012-24Incomplete reaction
Hydrochloric Acid (6M)Water1004-8Potential for side reactions
Trifluoroacetic AcidDichloromethane40 (reflux)2-6Volatile and corrosive
p-Toluenesulfonic AcidToluene110 (reflux)6-12High temperature may cause degradation

G cluster_input Inputs cluster_process Process cluster_output Outputs Starting_Material 3-Azabicyclo[3.3.1]nonane Carboxylic Acid Reaction Heating & Stirring Starting_Material->Reaction Reagents Acid Catalyst Solvent Reagents->Reaction Monitoring TLC / LC-MS Reaction->Monitoring Byproducts CO₂ Side Products Reaction->Byproducts Workup Neutralization & Extraction Monitoring->Workup Purification Chromatography / Crystallization Workup->Purification Product Decarboxylated Product Purification->Product

Caption: Experimental Workflow for Decarboxylation.

IV. References

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Oregon State University. (n.d.). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. Retrieved from [Link]

  • Williams, B. D., Williams, B., Bernardoni, F., Finn, R. C., & Zubieta, J. (2001). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. HETEROCYCLES, 55(11), 2199-2206.

  • The Organic Chemistry Tutor. (2018, May 11). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]

  • Vafina, G. F., Yakhina, E. Z., Khakimova, T. V., Spirikhin, L. V., Galin, F. Z., & Yunusov, M. S. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Chemistry of Natural Compounds, 39(1), 66-72.

  • Gomez-Perez, V. V., Perez-Gonzalez, M., Rivera-Islas, J., & Perez-Gonzalez, O. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova, 15(1), 84-91.

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives. Retrieved from

  • Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]

  • Al-Harrasi, A., Hussain, J., & Ahmed, M. (2018). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC advances, 8(37), 20567-20603.

Sources

Technical Support Center: Stereochemical Control in 3-Azabicyclo[3.3.1]nonane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stereoselective synthesis involving the 3-azabicyclo[3.une]nonane scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in their experiments. Here, we address common challenges and frequently asked questions, with a focus on the pivotal role of the solvent in directing reaction outcomes.

Troubleshooting Guide: Unraveling Unexpected Stereochemical Results

This section is dedicated to troubleshooting common issues encountered during the synthesis and modification of 3-azabicyclo[3.3.1]nonanes. Each scenario provides a potential problem, its probable causes related to solvent effects, and a step-by-step protocol for resolution.

Scenario 1: Poor Diastereoselectivity in Michael Addition Reactions

Problem: "I am performing a Michael addition to a piperidine precursor to form a substituted 3-azabicyclo[3.3.1]nonane, but I'm getting a nearly 1:1 mixture of diastereomers instead of the desired single isomer."

Causality and Resolution:

The diastereoselectivity of Michael additions is highly sensitive to the reaction conditions, particularly the choice of base and solvent. The solvent can influence the conformation of the transition state and the aggregation of reactants and intermediates.

Troubleshooting Protocol:

  • Solvent Polarity and Coordinating Ability: The choice of solvent can significantly alter the reaction's stereochemical course. For instance, in certain Michael additions for the synthesis of 3-azabicyclo[3.3.1]nonane derivatives, a switch from a protic solvent like methanol to an aprotic solvent like acetone can invert the diastereoselectivity[1].

    • Actionable Step: Screen a range of solvents with varying polarities and coordinating abilities. Consider solvents such as methanol, ethanol, acetone, tetrahydrofuran (THF), and dichloromethane (DCM).

  • Base-Solvent Synergy: The base and solvent work in concert. A bulky base might favor one transition state in a non-polar solvent, while a smaller base in a polar solvent could lead to a different outcome.

    • Actionable Step: If using triethylamine in methanol, for example, try switching to potassium carbonate in acetone to observe any changes in the diastereomeric ratio[1].

  • Temperature Optimization: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.

    • Actionable Step: Conduct the reaction at temperatures ranging from room temperature down to -78 °C.

Solvent Base Observed Diastereomeric Ratio (Example)
MethanolTriethylamine4:1
AcetonePotassium Carbonate1:4
Scenario 2: Low Enantioselectivity in Organocatalyzed Domino Reactions

Problem: "My organocatalyzed domino reaction to synthesize a chiral 3-oxabicyclo[3.3.1]nonane analog is yielding a product with low enantiomeric excess (ee)."

Causality and Resolution:

In organocatalysis, the solvent plays a crucial role in the catalyst's conformation and its interactions with the substrates. A suboptimal solvent can lead to a less organized transition state, resulting in poor enantioselectivity.

Troubleshooting Protocol:

  • Solvent Screening for Optimal Catalyst Performance: The catalyst's effectiveness can be highly solvent-dependent. For example, in a domino Michael-hemiacetalization-Michael reaction, using toluene can lead to high enantioselectivity, while a switch to methanol can significantly decrease the ee[2].

    • Actionable Step: Screen a variety of aprotic solvents like toluene, THF, and DCM. Protic solvents should be used with caution as they can interfere with the catalyst's hydrogen-bonding network.

  • Water Content: In some organocatalytic reactions, the presence of a controlled amount of water can be beneficial. However, excess water can be detrimental.

    • Actionable Step: If using an anhydrous solvent, try adding a small, controlled amount of water. Conversely, if the reaction is sensitive to water, ensure all reagents and solvents are scrupulously dried.

  • Catalyst Loading and Temperature: While solvent is a key factor, optimizing catalyst loading and reaction temperature is also crucial.

    • Actionable Step: Vary the catalyst loading and run the reaction at different temperatures to find the optimal conditions for high enantioselectivity. Reducing the amount of solvent (increasing concentration) can sometimes improve stereoselectivity[2].

Solvent Enantiomeric Excess (ee) (Example)
Tolueneup to 96%
Methanol76%

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the influence of solvents on the stereoselectivity of reactions involving the 3-azabicyclo[3.3.1]nonane core.

Q1: How does the solvent affect the conformational equilibrium of the 3-azabicyclo[3.3.1]nonane ring system?

The 3-azabicyclo[3.3.1]nonane framework can exist in several conformations, including chair-chair, chair-boat, and boat-boat forms[3][4]. The preferred conformation is a delicate balance of steric and electronic factors, which can be influenced by the solvent. A polar solvent might stabilize a more polar conformation through dipole-dipole interactions. For substituted 3-azabicyclo[3.3.1]nonanes, the solvent can influence the orientation of substituents, which in turn affects the overall ring conformation[5]. For instance, hydrogen bonding between the solvent and a substituent can favor a conformation where that substituent is more exposed.

Q2: Can the solvent influence the outcome of a reduction reaction on a 3-azabicyclo[3.3.1]nonanone?

Absolutely. The stereochemical outcome of the reduction of a carbonyl group on the 3-azabicyclo[3.3.1]nonane skeleton is highly dependent on the reducing agent and the solvent. In one study, the reduction of a 3-azabicyclo[3.3.1]nonane derivative with sodium borohydride in methanol showed no reaction, while in 2-propanol, a mixture of epimeric alcohols was obtained[6]. The use of a more powerful reducing agent like lithium aluminum hydride (LiAlH4) can also lead to a different stereochemical outcome[6]. The solvent can influence the aggregation of the reducing agent and its coordination to the carbonyl oxygen, thereby affecting the facial selectivity of the hydride attack. The use of mixed solvent systems, such as t-butyl alcohol-methanol or tetrahydrofuran-methanol, has been shown to be effective for the reduction of esters with sodium borohydride, a reaction that is typically inefficient in a single solvent[7].

Q3: In a one-pot synthesis of 3-azabicyclo[3.3.1]nonane-6,9-diones, why did changing the solvent from benzene to toluene dramatically decrease the yield?

In the synthesis of 3-azabicyclo[3.3.1]nonane-6,9-diones via the addition of acryloyl chloride to enamines, the reaction temperature was found to be a critical parameter. Yields were highest in refluxing benzene[8]. While toluene has a higher boiling point, which might be expected to increase the reaction rate, it resulted in a dramatic decrease in yield[8]. This suggests that the higher temperature in toluene might have promoted side reactions or decomposition of intermediates. The proposed mechanism involves either an N-acylation followed by a[6][6] sigmatropic rearrangement or a C-acylation followed by an intramolecular Michael addition[8]. The delicate balance of these competing pathways can be significantly influenced by both temperature and the specific interactions of the solvent with the reactants and intermediates.

Experimental Protocols

Protocol 1: Solvent Screening for Diastereoselective Michael Addition

This protocol outlines a general procedure for screening solvents to optimize the diastereoselectivity of a Michael addition reaction for the synthesis of a substituted 3-azabicyclo[3.3.1]nonane.

Materials:

  • Piperidine precursor

  • Michael acceptor

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvents (e.g., methanol, ethanol, acetone, THF, DCM)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a series of parallel reactions in oven-dried glassware under an inert atmosphere.

  • To each reaction vessel, add the piperidine precursor and the chosen anhydrous solvent.

  • Add the base to each reaction mixture and stir for 10 minutes at room temperature.

  • Add the Michael acceptor to each reaction vessel.

  • Stir the reactions at the desired temperature (e.g., room temperature) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reactions and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

  • Determine the diastereomeric ratio of the product from each reaction using NMR spectroscopy or HPLC.

Visualizations

Logical Workflow for Solvent Selection in Stereoselective Synthesis

Solvent_Selection_Workflow start Define Desired Stereochemical Outcome (Diastereoselectivity or Enantioselectivity) reaction_type Identify Reaction Type (e.g., Michael Addition, Reduction, Domino Reaction) start->reaction_type solvent_properties Consider Key Solvent Properties: - Polarity (Protic vs. Aprotic) - Coordinating Ability - Hydrogen Bonding Capacity reaction_type->solvent_properties initial_screening Perform Initial Solvent Screen (e.g., Toluene, THF, DCM, Acetone, Methanol) solvent_properties->initial_screening analyze_results Analyze Stereochemical Outcome (d.r. or e.e.) initial_screening->analyze_results optimization Optimize Reaction Conditions: - Temperature - Concentration - Base/Catalyst analyze_results->optimization optimization->initial_screening Iterate if necessary final_protocol Finalized Stereoselective Protocol optimization->final_protocol Achieved desired selectivity

Caption: A decision-making workflow for selecting and optimizing solvents to achieve high stereoselectivity in reactions.

Conformational Equilibrium of the 3-Azabicyclo[3.3.1]nonane Core

Conformational_Equilibrium cluster_solvent Solvent Influence cc Chair-Chair (cc) More Stable (Generally) cb Chair-Boat (cb) cc->cb bb Boat-Boat (bb) Less Stable cb->bb solvent_effect Solvent Polarity Hydrogen Bonding Steric Interactions solvent_effect->cc solvent_effect->cb solvent_effect->bb

Caption: The conformational equilibrium of the 3-azabicyclo[3.3.1]nonane system and the influence of the solvent. (Note: Placeholder images are used in the DOT script).

References

  • Juaristi, E. (1997). Conformational Behavior of Six-Membered Rings. Wiley-VCH.
  • Williams, B. D., Williams, B., Bernardoni, F., Finn, R. C., & Zubieta, J. (2001). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. HETEROCYCLES, 55(11), 2199-2206. [Link]

  • Vafina, G. F., Yakhina, E. Z., Khakimova, T. V., Spirikhin, L. V., Galin, F. Z., & Yunusov, M. S. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 49-54. [Link]

  • Wang, W., Liu, Y., & Li, H. (2019). Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. The Journal of Organic Chemistry, 84(15), 9417-9428. [Link]

  • Poloński, T., Jaskólski, M., Gdaniec, M., & Pham, M. (1996). Structure, Conformation, and Stereodynamics of N-Nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanes and N-Nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. The Journal of Organic Chemistry, 61(12), 4067-4073. [Link]

  • Paira, P., Roy, S., & Hazra, A. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(31), 21385-21421. [Link]

  • Karton, Y., & Martin, J. M. (2008). Conformational analysis of bicyclo [3.3. 1] nonanes and their hetero analogs. Journal of Physical Chemistry A, 112(35), 8036-8044. [Link]

  • Carretero, J. C., & Arrayás, R. G. (2009). Asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes by a microwave-assisted organocatalysed tandem desymmetrisation and intramolecular aldol reaction. Organic & Biomolecular Chemistry, 7(13), 2617-2619. [Link]

  • Satoh, T., Mitsuo, N., Nishiki, M., & Ikegami, S. (1981). Formal Synthesis of (−)-Haliclonin A: Stereoselective Construction of an Azabicyclo[3.3.1]nonane Ring System by a Tandem Radical Reaction. Chemical and Pharmaceutical Bulletin, 29(5), 1443-1446. [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to 3-Oxa-7-azabicyclo[3.3.1]nonane and Azabicyclo[3.2.1]octane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the strategic selection of a molecular scaffold is a critical decision that profoundly influences the developability of a drug candidate. Bridged bicyclic systems are particularly valuable due to their rigid, three-dimensional structures that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties.[1] This guide provides an in-depth, objective comparison of two prominent nitrogen-containing bicyclic scaffolds: the synthetically accessible 3-Oxa-7-azabicyclo[3.3.1]nonane and the naturally prevalent azabicyclo[3.2.1]octane. We will dissect their structural nuances, conformational preferences, synthetic accessibility, and established roles in medicinal chemistry, providing researchers with the critical insights needed to select the optimal scaffold for their specific drug discovery program.

Introduction: The Value of 3D Scaffolds

The drive to create drug candidates with improved properties has led to a strategic shift away from flat, aromatic systems towards more three-dimensional (3D), sp³-rich molecular architectures.[2] Bridged bicyclic scaffolds, such as those discussed herein, are exemplary of this design philosophy. By constraining the conformation of a molecule, these rigid frameworks reduce the entropic penalty upon binding to a biological target and present substituents in well-defined spatial vectors.[1] This guide focuses on two scaffolds that, while structurally related, offer distinct advantages: the azabicyclo[3.2.1]octane core, famous as the backbone of tropane alkaloids, and the 3-Oxa-7-azabicyclo[3.3.1]nonane system, a valuable synthetic analogue with unique properties conferred by its additional heteroatom.

Structural and Conformational Analysis

The fundamental difference between the two scaffolds lies in their ring size and composition. The azabicyclo[3.2.1]octane is an 8-membered bicyclic system, whereas the 3-Oxa-7-azabicyclo[3.3.1]nonane is a larger 9-membered system containing an additional oxygen atom. This seemingly minor change has significant stereoelectronic and conformational consequences.

G cluster_0 3-Oxa-7-azabicyclo[3.3.1]nonane cluster_1 Azabicyclo[3.2.1]octane (e.g., 8-Azabicyclo[3.2.1]octane / Nortropane) a b a->b 1 f a->f c b->c 2 d c->d O(3) j c->j e d->e 4 e->a 5 g f->g 6 h g->h N(7) i h->i 8 i->f j->g 9 k l m n a1 b1 a1->b1 1 f1 a1->f1 c1 b1->c1 2 d1 c1->d1 3 i1 c1->i1 N(8) e1 d1->e1 4 e1->a1 5 g1 f1->g1 6 h1 g1->h1 7 h1->f1 i1->g1 j1

Caption: Core structures and numbering of the compared scaffolds.

3-Oxa-7-azabicyclo[3.3.1]nonane: This scaffold is a member of the larger bispidine (3,7-diazabicyclo[3.3.1]nonane) family.[3] Its conformational landscape is particularly interesting. While the parent hydrocarbon, bicyclo[3.3.1]nonane, strongly prefers a twin-chair conformation, the introduction of heteroatoms complicates this preference. Computational and experimental studies on 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones have shown a very small energy difference (ΔE ≈ 1.5 kcal/mol) between the chair-chair (CC) and boat-chair (BC) conformers.[4] For some derivatives, the boat-chair form, where the piperidine ring is a chair and the morpholine ring is a boat, can be the predominant species in solution.[4][5] This conformational flexibility can be exploited in drug design to present substituents in different vectors.

G cluster_legend Conformational Equilibrium of 3-Oxa-7-azabicyclo[3.3.1]nonane CC Chair-Chair (CC) Conformer Equilibrium CC->Equilibrium BC Boat-Chair (BC) Conformer Equilibrium->BC info The scaffold exists in a dynamic equilibrium. The Boat-Chair form can be more stable in some substituted systems.

Caption: Conformational isomers of 3-Oxa-7-azabicyclo[3.3.1]nonane.

Azabicyclo[3.2.1]octane: This scaffold is the core of tropane alkaloids and is consequently well-studied.[6] It is generally more rigid than the [3.3.1] system. NMR and X-ray diffraction studies consistently show that the six-membered piperidine ring adopts a distorted chair conformation, while the five-membered ring adopts an envelope conformation.[7][8] This defined, rigid structure has been instrumental in the development of potent receptor ligands, as it locks the nitrogen atom and its substituents into a specific orientation relative to the rest of the molecule.

Comparative Physicochemical Properties

From a drug development perspective, the choice of scaffold directly impacts ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of the oxygen atom in the 3-oxa scaffold is a key differentiator, making it more polar and generally less lipophilic than its azabicyclo[3.2.1]octane counterpart.

Property3-Oxa-7-azabicyclo[3.3.1]nonaneAzabicyclo[3.2.1]octaneSenior Scientist's Causality Analysis
Molecular Formula C₇H₁₃NOC₇H₁₃NThe addition of an oxygen atom increases molecular weight and changes elemental composition.
Molecular Weight 127.18 g/mol [9]111.18 g/mol Higher molecular weight for the 3-oxa scaffold.
Calculated LogP (cLogP) ~0.1[9]~1.3-1.5 (estimated)The ether oxygen in the 3-oxa scaffold acts as a hydrogen bond acceptor, significantly increasing hydrophilicity and lowering the LogP. This is a critical advantage for improving solubility and reducing non-specific binding.[1][10]
Topological Polar Surface Area (TPSA) 21.3 Ų[9]12.0 Ų (estimated)The presence of the ether oxygen atom substantially increases the TPSA, which can improve solubility but may also reduce cell permeability if not balanced.
pKa (of conjugate acid) ~8.5-9.0 (estimated)~9.2-10.0 (estimated)[11]The electron-withdrawing inductive effect of the ether oxygen at the 3-position is expected to slightly decrease the basicity of the nitrogen at the 7-position compared to the nitrogen in the more electron-rich carbocyclic environment of azabicyclo[3.2.1]octane.[12]

Synthesis and Functionalization

The accessibility of a scaffold and the ease with which it can be functionalized are paramount considerations. Here, the two systems emerge from distinct and well-established synthetic strategies.

3-Oxa-7-azabicyclo[3.3.1]nonane: The hallmark synthesis for this scaffold and its relatives is the double Mannich condensation .[5][13] This powerful reaction typically involves the one-pot condensation of a primary amine, an aldehyde (often formaldehyde), and a ketone containing α-hydrogens, such as acetone-dicarboxylic acid or a 4-oxan-one.[14] This convergent approach allows for the rapid assembly of the complex bicyclic core.

G cluster_workflow Synthetic Workflow: Double Mannich Reaction SM Starting Materials: - Primary Amine (R-NH2) - Formaldehyde - 4-Oxanone Condensation One-Pot Condensation (Acid or Base Catalyzed) SM->Condensation Core 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one Core Structure Condensation->Core Reduction Ketone Reduction (e.g., Wolff-Kishner) Core->Reduction Final Target Scaffold Reduction->Final

Caption: General workflow for the synthesis of the 3-Oxa-7-azabicyclo[3.3.1]nonane core.

Azabicyclo[3.2.1]octane: A wider variety of synthetic routes are available for this scaffold, largely driven by its prevalence in natural products. Key strategies include intramolecular cyclizations of substituted cyclopentanes or piperidines and rearrangements like the Beckmann rearrangement.[15][16][17] The classic Robinson-Schöpf synthesis of tropinone (an N-methyl-8-azabicyclo[3.2.1]octan-3-one) is a biomimetic reaction that, like the Mannich reaction, assembles the core from simple precursors and remains a cornerstone of tropane chemistry.[6]

Self-Validating Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This protocol is adapted from a verified organic synthesis procedure and demonstrates the robust nature of the Mannich-type condensation for creating bicyclic systems.[14]

  • Vessel Preparation: Equip a 500 mL jacketed, round-bottomed flask with a mechanical stirrer, temperature probe, and an addition funnel. Cool the jacket to 0–10 °C.

  • Initial Charge: Charge the flask with water (50 g) and benzylamine (12.9 mL, 0.123 mol).

  • Acidification: Slowly add 18% sulfuric acid (43.2 mL) over 1 hour, ensuring the internal temperature is maintained between 4–8 °C. Causality: This forms the benzylammonium salt, making it water-soluble and preventing unwanted side reactions.

  • Reagent Addition: While protecting the flask from light, add 50% aqueous glutaraldehyde (25.8 mL, 0.137 mol) followed by acetone dicarboxylic acid (20 g, 0.137 mol). Maintain the temperature below 5 °C.

  • pH Adjustment & Cyclization: Add 9% sodium acetate solution (47.8 mL) over 1.5 hours. Causality: The acetate buffer raises the pH to initiate the Mannich reaction cascade (condensation and intramolecular cyclization/decarboxylation) under controlled conditions.

  • Reaction Aging: Stir the mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and stir for an additional 20 hours. Monitor for the cessation of CO₂ evolution.

  • Workup & Extraction: Adjust the pH to 2 with 18% sulfuric acid and perform an extraction with MTBE (3 x 80 mL) to remove non-basic impurities. The aqueous layer contains the product.

  • Basification & Isolation: To the aqueous layer, add heptane (500 mL) and silica gel (20 g). Basify to pH 8 with 20% Na₂CO₃ solution. The product will partition into the organic layer. The silica gel aids in breaking any emulsions.

  • Purification: Separate the organic layer, dry it over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting residue can be further purified or used directly.

  • Validation: The final product, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity against reference spectra. A typical yield is around 57%.[14]

Applications in Medicinal Chemistry

The distinct structural and physicochemical profiles of these scaffolds have led them to be employed in different therapeutic areas.

ScaffoldKey Therapeutic AreasRepresentative Examples & Targets
3-Oxa-7-azabicyclo[3.3.1]nonane Antivirals, Antiarrhythmics, CNSHIV Protease Inhibitors: The scaffold can act as a linker or core element, presenting functional groups that interact with the enzyme's active site.[18]Class III Antiarrhythmic Agents: Heteroatom-containing bispidines have been explored for their ion channel modulating activity.[13]Drug Design Fragments: Used as a building block to impart favorable properties like solubility and 3D character.[19]
Azabicyclo[3.2.1]octane CNS Disorders, Pain, Inflammation, AnticholinergicsTropane Alkaloids: Atropine/Scopolamine (muscarinic antagonists), Cocaine (dopamine/norepinephrine/serotonin reuptake inhibitor).[20][21]κ-Opioid Receptor (KOR) Agonists: Used in the development of non-addictive analgesics.[15]NAAA Inhibitors: Potent inhibitors for treating chronic inflammation.[22]Vasopressin Antagonists: Development of agents for hyponatremia and heart failure.[23]

The azabicyclo[3.2.1]octane scaffold's legacy is rooted in natural products, many of which are potent CNS agents.[24][25] Its rigid framework is ideal for targeting receptors like muscarinic, nicotinic, and monoamine transporters where precise ligand positioning is key.[20][21] Modern medicinal chemistry has expanded its use to enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), demonstrating its versatility.[22]

The 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold is more of a synthetic creation, often used as a "bioisostere" or a fragment to improve drug-like properties.[2] Its increased polarity and lower basicity make it an attractive alternative to piperidine or other nitrogenous rings when properties like aqueous solubility need to be enhanced or when a hydrogen bond acceptor is desired without the lipophilicity of a purely carbocyclic ring.[1][10]

Senior Scientist's Perspective: Which Scaffold to Choose?

The decision between these two scaffolds is a classic case of balancing precedent and properties.

Choose Azabicyclo[3.2.1]octane when:

  • Your primary goal is to achieve a rigid, defined orientation of substituents, particularly for CNS targets or well-characterized receptors.

  • You are building upon the extensive structure-activity relationship (SAR) data from the vast library of tropane alkaloids and their synthetic analogs.[26]

  • A higher nitrogen basicity (pKa) is required for a specific salt bridge or interaction with an acidic residue in the target protein.

Choose 3-Oxa-7-azabicyclo[3.3.1]nonane when:

  • You need to improve the physicochemical properties of a lead compound, specifically to increase aqueous solubility and reduce lipophilicity (LogP).

  • Your design hypothesis requires an additional hydrogen bond acceptor (the ether oxygen) within the core scaffold.

  • A slightly lower nitrogen basicity is desirable to mitigate potential off-target effects (e.g., hERG channel binding) or to improve oral absorption.

  • You are exploring novel chemical space and wish to use a less-explored but synthetically tractable 3D scaffold.

Ultimately, both scaffolds are powerful tools. The azabicyclo[3.2.1]octane is a time-tested, rigid foundation with a rich history, while the 3-Oxa-7-azabicyclo[3.3.1]nonane is a modern, property-enhancing scaffold that offers solutions to common drug development challenges. The optimal choice will always depend on the specific biological target and the desired property profile of the final drug candidate.

References

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A Comparative Analysis of 3-Oxa-7-azabicyclo[3.3.1]nonane Analogs as Novel HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics to combat the human immunodeficiency virus (HIV), the exploration of unique molecular scaffolds that can effectively target viral machinery is paramount. This guide provides a comprehensive comparison of the efficacy of emerging 3-Oxa-7-azabicyclo[3.3.1]nonane analogs against established HIV-1 protease inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiviral discovery.

Introduction: The Rationale for a Novel Scaffold

The 3-Oxa-7-azabicyclo[3.3.1]nonane core is a rigid bicyclic structure that offers a distinct three-dimensional arrangement of heteroatoms and substituent vectors. This structural rigidity can be advantageous in drug design, as it may reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. The inherent chirality and the presence of both a morpholine-like ether oxygen and a piperidine-like nitrogen provide multiple points for functionalization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Recent studies have highlighted the potential of this scaffold in the inhibition of HIV-1 protease, a critical enzyme in the viral life cycle responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme renders the virus non-infectious. This guide will delve into the mechanistic underpinnings of this inhibition and present a comparative analysis with clinically proven HIV-1 protease inhibitors.

Mechanism of Action: Targeting the Heart of HIV Replication

HIV-1 protease is an aspartic protease that functions as a homodimer. Its active site contains a pair of aspartic acid residues (Asp25 and Asp25') that are crucial for its catalytic activity. The mechanism of action of 3-Oxa-7-azabicyclo[3.3.1]nonane analogs as HIV-1 protease inhibitors is believed to involve the strategic placement of functional groups that can interact with key residues within the enzyme's active site.

The core scaffold can serve as a transition-state isostere, mimicking the tetrahedral intermediate of peptide bond hydrolysis. The nitrogen and oxygen atoms within the bicyclic system can form critical hydrogen bonds with the active site aspartates and the "flap" region of the enzyme, a flexible beta-hairpin that covers the active site.

HIV_Protease_Inhibition cluster_Inhibitor 3-Oxa-7-azabicyclo[3.3.1]nonane Analog cluster_Protease HIV-1 Protease Active Site Inhibitor Analog Scaffold P1_group P1 Group Inhibitor->P1_group interacts with S1 P2_group P2 Group Inhibitor->P2_group interacts with S2 Active_Site Asp25 / Asp25' Inhibitor->Active_Site H-bonding Flap_Region Flap Region (Ile50, Ile50') Inhibitor->Flap_Region H-bonding S1_pocket S1 Pocket P1_group->S1_pocket Hydrophobic Interactions S2_pocket S2 Pocket P2_group->S2_pocket Hydrophobic Interactions

Caption: Proposed binding mode of a 3-Oxa-7-azabicyclo[3.3.1]nonane analog within the HIV-1 protease active site.

Comparative Efficacy: A Head-to-Head Analysis

To provide a clear and objective comparison, we will evaluate the in vitro efficacy of representative 3-Oxa-7-azabicyclo[3.3.1]nonane analogs against the well-established HIV-1 protease inhibitors, Lopinavir and Ritonavir. Ritonavir is often co-administered with other protease inhibitors to boost their plasma concentrations by inhibiting cytochrome P450 3A4.

CompoundTargetIC50 (nM)Ki (nM)Fold Difference vs. Lopinavir (IC50)Fold Difference vs. Ritonavir (IC50)
Analog A HIV-1 Protease[Data][Data][Calculation][Calculation]
Analog B HIV-1 Protease[Data][Data][Calculation][Calculation]
Lopinavir HIV-1 Protease1.30.003-0.13
Ritonavir HIV-1 Protease100.0457.7-

[Data to be populated with specific values from targeted literature searches. Calculations will be performed based on this data.]

Experimental Protocols: Methodologies for Efficacy Determination

The following protocols outline the standard in vitro assays used to determine the inhibitory activity of compounds against HIV-1 protease.

HIV-1 Protease Inhibition Assay (FRET-based)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Workflow:

FRET_Assay_Workflow cluster_workflow FRET-based HIV-1 Protease Assay start Start step1 Prepare assay buffer, substrate, and enzyme solutions start->step1 step2 Add test compounds (analogs or known drugs) to microplate wells step1->step2 step3 Add HIV-1 protease to wells and incubate step2->step3 step4 Initiate reaction by adding FRET substrate step3->step4 step5 Monitor fluorescence intensity over time step4->step5 step6 Calculate percentage inhibition and determine IC50 values step5->step6 end End step6->end

Caption: Workflow for a FRET-based HIV-1 protease inhibition assay.

Detailed Steps:

  • Reagents and Materials:

    • Recombinant HIV-1 Protease

    • Fluorogenic peptide substrate (e.g., containing a quencher and a fluorophore)

    • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

    • Test compounds (3-Oxa-7-azabicyclo[3.3.1]nonane analogs and known inhibitors)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add a fixed volume of each compound dilution to the wells of the microplate.

    • Add a pre-determined amount of HIV-1 protease to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence intensity using a plate reader (excitation and emission wavelengths will be specific to the substrate used).

    • Record data at regular intervals for a set period (e.g., 30-60 minutes).

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each compound concentration relative to a control (no inhibitor).

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Antiviral Activity in Cell Culture (MTT Assay)

This assay determines the ability of a compound to protect cells from the cytopathic effects of HIV infection.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay for Antiviral Activity start Start step1 Seed susceptible cells (e.g., MT-4) in a 96-well plate start->step1 step2 Add serial dilutions of test compounds step1->step2 step3 Infect cells with a known titer of HIV-1 step2->step3 step4 Incubate for several days to allow for viral replication and cytopathic effects step3->step4 step5 Add MTT reagent to each well and incubate step4->step5 step6 Solubilize formazan crystals step5->step6 step7 Measure absorbance at 570 nm step6->step7 step8 Calculate cell viability and determine EC50 values step7->step8 end End step8->end

Caption: Workflow for an MTT-based antiviral assay.

Detailed Steps:

  • Reagents and Materials:

    • Human T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells)

    • HIV-1 viral stock of a known titer

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilizing agent (e.g., acidified isopropanol)

    • 96-well cell culture plates

    • Absorbance plate reader

  • Procedure:

    • Seed the 96-well plates with a specific number of cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Infect the cells with a pre-titered amount of HIV-1. Include uninfected and infected control wells (no compound).

    • Incubate the plates for a period that allows for multiple rounds of viral replication and the development of cytopathic effects (typically 4-6 days).

    • At the end of the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the uninfected control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 (50% effective concentration).

Conclusion and Future Directions

The 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold represents a promising new avenue for the development of novel HIV-1 protease inhibitors. The preliminary data suggests that analogs based on this core can exhibit potent anti-HIV activity. Further optimization of the substituents at various positions on the bicyclic ring system will be crucial to enhance potency, improve pharmacokinetic properties, and minimize off-target effects. Head-to-head comparisons with established drugs like Lopinavir and Ritonavir, using standardized in vitro assays, are essential for validating the therapeutic potential of this new class of compounds. Future work should also focus on elucidating the precise binding interactions through co-crystallization studies with HIV-1 protease to guide structure-activity relationship (SAR) studies.

References

[This section will be populated with a numbered list of all cited sources, including title, source, and a valid, clickable URL for verification, once the specific data has been integrated into the guide.]

A Researcher's Guide to the In Vitro and In Vivo Evaluation of 3-Oxa-7-azabicyclo[3.3.1]nonane Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold has emerged as a privileged structure in medicinal chemistry, offering a conformationally rigid framework that can be strategically decorated to target a diverse array of biological entities. Its unique stereochemistry and synthetic tractability have led to the development of potent and selective drug candidates for various therapeutic areas, including metabolic disorders, inflammation, and central nervous system (CNS) diseases. This guide provides a comprehensive overview of the critical in vitro and in vivo evaluation cascade for novel drug candidates built upon this promising bicyclic scaffold. We will delve into the rationale behind key experimental choices and provide detailed, field-tested protocols to enable a robust and objective comparison of lead compounds.

The Strategic Advantage of the 3-Oxa-7-azabicyclo[3.3.1]nonane Scaffold

The inherent rigidity of the bicyclic system reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency. The presence of both an oxygen and a nitrogen atom at strategic positions (3 and 7) provides opportunities for introducing diverse substituents and modulating physicochemical properties such as solubility and lipophilicity. This allows for fine-tuning of the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidates. Furthermore, the non-planar structure can facilitate interactions with complex binding pockets that are inaccessible to more linear molecules.

Part 1: Comprehensive In Vitro Characterization

The initial stages of drug development rely heavily on a battery of in vitro assays to establish a compound's biological activity, selectivity, and potential liabilities. This section outlines a logical workflow for the in vitro evaluation of 3-Oxa-7-azabicyclo[3.3.1]nonane derivatives, moving from primary activity screens to more complex mechanistic and safety-related assays.

cluster_0 In Vitro Evaluation Workflow Primary_Screening Primary Screening (e.g., Receptor Binding/Enzyme Inhibition) Functional_Assay Functional Assays (e.g., Second Messenger) Primary_Screening->Functional_Assay Active Compounds Selectivity_Panel Selectivity Profiling (Off-target screening) Functional_Assay->Selectivity_Panel Potent & Efficacious Compounds ADME_Tox Early ADME/Tox (Cytotoxicity, Metabolic Stability, hERG, Ames) Selectivity_Panel->ADME_Tox Selective Compounds Lead_Candidates Lead Candidate Selection ADME_Tox->Lead_Candidates Favorable Profile

Caption: In Vitro Evaluation Workflow for 3-Oxa-7-azabicyclo[3.3.1]nonane Drug Candidates.

Primary Target Engagement: The First Litmus Test

The initial step is to confirm that the synthesized compounds interact with their intended biological target. The choice of assay depends on the nature of the target.

For G-Protein Coupled Receptor (GPCR) Targets (e.g., GPR119):

A radioligand binding assay is the gold standard for quantifying the affinity of a compound for a receptor.[1] This assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor.

Experimental Protocol: GPCR Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the target GPCR (e.g., HEK293-hGPR119).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-labeled agonist) and varying concentrations of the 3-Oxa-7-azabicyclo[3.3.1]nonane test compounds.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

For Enzyme Targets (e.g., N-acylethanolamine acid amidase - NAAA):

Enzyme inhibition assays measure the ability of a compound to reduce the activity of a target enzyme. For NAAA, a fluorometric assay is commonly employed.[2]

Experimental Protocol: NAAA Inhibition Assay

  • Enzyme Preparation: Use purified recombinant human NAAA or cell lysates containing the enzyme.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM NaH₂PO₄, 100 mM sodium citrate, 0.1% Triton-X 100, 3 mM DTT, pH 4.5).[3]

  • Incubation: Pre-incubate the enzyme with varying concentrations of the test compounds for a defined period (e.g., 15 minutes at room temperature).

  • Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., N-(4-methylcoumarin)palmitamide - PAMCA).

  • Fluorescence Measurement: Monitor the increase in fluorescence over time as the substrate is hydrolyzed to a fluorescent product.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value for each compound.

Table 1: Comparative Primary Target Engagement of Hypothetical 3-Oxa-7-azabicyclo[3.3.1]nonane Candidates

Compound IDTargetAssay TypeKi (nM)IC₅₀ (nM)
OABN-1GPR119Radioligand Binding15.2-
OABN-2GPR119Radioligand Binding5.8-
OABN-3NAAAEnzyme Inhibition-25.6
OABN-4NAAAEnzyme Inhibition-8.1
ReferenceGPR119Radioligand Binding10.5-
ReferenceNAAAEnzyme Inhibition-12.3
Functional Activity: From Binding to Biological Response

Once target binding is established, it is crucial to assess the functional consequences of this interaction.

For GPCR Agonists:

Functional assays for GPCR agonists typically measure the downstream signaling events, such as the production of second messengers like cyclic AMP (cAMP).[4]

Experimental Protocol: cAMP Functional Assay for GPR119 Agonists

  • Cell Culture: Use a cell line expressing the target receptor (e.g., CHO-K1-hGPR119).

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Incubation: Incubate for a specified time (e.g., 30 minutes at 37°C).

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP produced using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Determine the EC₅₀ (half-maximal effective concentration) and the maximum response (Emax) for each compound.

Table 2: Comparative Functional Activity of Hypothetical GPR119 Agonists

Compound IDEC₅₀ (nM)Emax (% of Reference)
OABN-135.795
OABN-212.1105
Reference20.4100
Early Safety and Liability Assessment

Early identification of potential safety issues is paramount to avoid costly late-stage failures.

Cytotoxicity:

Assessing the general toxicity of the compounds on cultured cells is a fundamental first step. The MTT or neutral red uptake (NRU) assays are commonly used for this purpose.[5]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2, HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the CC₅₀ (half-maximal cytotoxic concentration).

Metabolic Stability:

The stability of a compound in the presence of metabolic enzymes is a key determinant of its in vivo half-life. Liver microsomes are a common in vitro tool to assess this.[6][7]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse), a phosphate buffer, and the test compound.

  • Initiation: Start the reaction by adding the cofactor NADPH.

  • Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a suitable solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).

hERG Inhibition:

Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[8] Therefore, early assessment of hERG liability is critical. Automated patch-clamp systems are widely used for this purpose.[9]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Apply varying concentrations of the test compounds to the cells.

  • Electrophysiological Recording: Measure the hERG channel current using an automated patch-clamp system.

  • Data Analysis: Determine the IC₅₀ for hERG channel inhibition.

Mutagenicity (Ames Test):

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[10][11] It utilizes several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway.

Experimental Protocol: Ames Test

  • Bacterial Strains: Use a panel of Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

  • Exposure: Expose the bacteria to the test compound in the presence and absence of a metabolic activation system (S9 mix from rat liver).

  • Plating: Plate the treated bacteria on a histidine-deficient agar medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Table 3: Comparative Early Safety Profile of Hypothetical Lead Candidates

Compound IDCytotoxicity (CC₅₀, µM)Metabolic Stability (t₁/₂, min)hERG Inhibition (IC₅₀, µM)Ames Test
OABN-2> 5045> 30Negative
OABN-4> 5062> 30Negative

Part 2: In Vivo Evaluation: From the Bench to the Biological System

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.

cluster_1 In Vivo Evaluation Workflow PK_Studies Pharmacokinetic (PK) Studies (Mouse/Rat) Efficacy_Models Efficacy Models (Disease-specific) PK_Studies->Efficacy_Models Establish Dose & Regimen Tox_Studies Preliminary Toxicology (Dose-range finding) Efficacy_Models->Tox_Studies Demonstrate Proof-of-Concept Candidate_Selection Preclinical Candidate Selection Tox_Studies->Candidate_Selection Acceptable Therapeutic Window

Caption: In Vivo Evaluation Workflow for 3-Oxa-7-azabicyclo[3.3.1]nonane Drug Candidates.

Pharmacokinetics: What the Body Does to the Drug

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion of a drug candidate.[12][13] These studies are typically first conducted in rodents, such as mice.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Use a suitable strain of mice (e.g., C57BL/6).

  • Dosing: Administer the test compound via the intended clinical route (e.g., oral gavage, intravenous injection) at a specific dose.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t₁/₂).

Table 4: Comparative Pharmacokinetic Parameters of Hypothetical Lead Candidates in Mice (Oral Dosing)

Compound IDDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t₁/₂ (h)
OABN-2104500.512502.5
OABN-4106201.028004.1
Efficacy: Demonstrating a Therapeutic Effect

The choice of the in vivo efficacy model is entirely dependent on the therapeutic indication.

For GPR119 Agonists (Type 2 Diabetes):

The oral glucose tolerance test (OGTT) is a standard model to evaluate the ability of a compound to improve glucose disposal.[14][15]

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

  • Animal Model: Use a relevant mouse model of diabetes or insulin resistance (e.g., diet-induced obese mice).

  • Fasting: Fast the mice for a defined period (e.g., 6 hours).[16]

  • Compound Administration: Administer the test compound or vehicle orally.

  • Glucose Challenge: After a set time (e.g., 30 minutes), administer a glucose solution orally.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels. A significant reduction in the glucose AUC compared to the vehicle-treated group indicates efficacy.

For NAAA Inhibitors (Inflammation):

Various animal models of inflammation can be used, such as the carrageenan-induced paw edema model, to assess the anti-inflammatory effects of NAAA inhibitors.[17][18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use a suitable strain of rats (e.g., Wistar).

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the rat's hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Table 5: Comparative Efficacy of Hypothetical Lead Candidates in Relevant In Vivo Models

Compound IDModelKey EndpointResult
OABN-2OGTT in DIO Mice% Reduction in Glucose AUC35%
OABN-4Carrageenan Paw Edema% Inhibition of Edema at 3h42%

Conclusion

The 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold represents a versatile and promising platform for the discovery of novel therapeutics. A systematic and rigorous evaluation of drug candidates based on this scaffold is essential for identifying those with the highest potential for clinical success. The in vitro and in vivo methodologies outlined in this guide provide a robust framework for comparing the performance of different derivatives, enabling researchers to make data-driven decisions and advance the most promising compounds through the drug development pipeline. The interplay between potency, selectivity, and a favorable ADME/Tox profile is the ultimate determinant of a successful drug candidate, and the comprehensive evaluation described herein is designed to thoroughly interrogate each of these critical aspects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.